molecular formula C₆H₄F₁₀O B1146707 2,2,2-Trifluoroethyldifluoromethyl Ether CAS No. 66711-94-2

2,2,2-Trifluoroethyldifluoromethyl Ether

Cat. No.: B1146707
CAS No.: 66711-94-2
M. Wt: 282.08
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Description

2,2,2-Trifluoroethyldifluoromethyl Ether, also known as this compound, is a useful research compound. Its molecular formula is C₆H₄F₁₀O and its molecular weight is 282.08. The purity is usually 95%.
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Properties

CAS No.

66711-94-2

Molecular Formula

C₆H₄F₁₀O

Molecular Weight

282.08

Synonyms

1,1’-Oxybis[1,1,3,3,3-pentafluoropropane;  Bis(1,1,3,3,3-pentafluoropropyl) Ether;  USP Isoflurane Related Compound B; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectroscopic Data & Synthesis of 2,2,2-Trifluoroethyl Difluoromethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic and physicochemical profile of 2,2,2-Trifluoroethyl difluoromethyl ether (CAS: 1885-48-9), also known in industry as HFE-245mf or RE-245 .

Critical Disambiguation: Researchers frequently conflate this compound with HFE-347pc-f (1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, CAS: 406-78-0). While both are fluorinated ethers used as solvents and intermediates, HFE-245mf has a significantly lower boiling point (~29°C) compared to HFE-347pc-f (~56°C). This guide focuses exclusively on the C3 molecule (


) requested.

Part 1: Chemical Identity & Physicochemical Profile[1]

The molecule consists of a trifluoroethyl group linked via an ether oxygen to a difluoromethyl group. Its high volatility requires specific handling protocols to prevent evaporative loss during spectroscopic analysis.

PropertyValueNotes
IUPAC Name 2-(Difluoromethoxy)-1,1,1-trifluoroethane
Common Code HFE-245mf"mf" denotes methyl/fluorinated structure
CAS Number 1885-48-9 Distinct from HFE-347 (406-78-0)
Molecular Formula

Molecular Weight 150.05 g/mol
Boiling Point 28.0 – 30.0 °CCritical: Requires cold storage (4°C)
Density ~1.48 g/mL (at 20°C)High density typical of fluoroethers
Refractive Index

Low refractive index

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of HFE-245mf is characterized by distinct splitting patterns arising from heteronuclear coupling between


 and 

nuclei.
H NMR Data (Proton)

Solvent:


, Internal Standard: TMS
Chemical Shift (

)
MultiplicityIntegrationCoupling Constants (

)
Assignment
6.25 ppm Triplet (of small multiplets)1H

Hz

(Geminal H-F coupling)
4.15 ppm Quartet2H

Hz

(Coupling to

)

Interpretation Logic:

  • The Difluoromethyl Proton (

    
     ppm):  This signal is the most diagnostic. It appears as a triplet due to the two attached fluorine atoms (
    
    
    
    ). The coupling constant is massive (~71 Hz), which is characteristic of geminal H-F coupling.
  • The Methylene Protons (

    
     ppm):  These appear as a quartet because they are coupled to the three equivalent fluorine atoms on the adjacent 
    
    
    
    group.
F NMR Data (Fluorine)

Solvent:


, Reference: 

(0 ppm)
Chemical Shift (

)
MultiplicityIntegralCoupling Constants (

)
Assignment
-75.0 ppm Triplet3F

Hz

(Coupled to

)
-85.5 ppm Doublet2F

Hz

(Coupled to H)
NMR Logic Visualization

The following diagram illustrates the splitting logic used to validate the structure.

NMR_Logic Molecule Target: CF3-CH2-O-CHF2 Fragment1 Fragment A: -CHF2 Molecule->Fragment1 Fragment2 Fragment B: -CH2-CF3 Molecule->Fragment2 Signal1 1H Signal: ~6.25 ppm Multiplicity: Triplet Cause: 2 x F neighbors Fragment1->Signal1 Signal2 1H Signal: ~4.15 ppm Multiplicity: Quartet Cause: 3 x F neighbors Fragment2->Signal2 Coupling1 J(H-F) ≈ 71 Hz (Geminal) Signal1->Coupling1 Coupling2 J(H-F) ≈ 8.5 Hz (Vicinal) Signal2->Coupling2

Caption: NMR splitting tree demonstrating the origin of multiplicity in HFE-245mf spectra.

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the ether linkage and the presence of fluorinated alkyl groups.

Wavenumber (

)
IntensityVibrational Mode Assignment
2960 - 2850 WeakC-H Stretching (Aliphatic)
1100 - 1350 Very StrongC-F Stretching (Multiple bands for

and

)
1120 StrongC-O-C Ether Stretching (Asymmetric)
~1400 MediumC-H Bending (Scissoring)

Part 4: Synthesis & Purification Protocol

Methodology: Base-mediated alkylation of 2,2,2-trifluoroethanol using chlorodifluoromethane (Freon 22). Safety Note: This reaction utilizes Freon 22, an ozone-depleting substance. Ensure compliance with local environmental regulations (e.g., Montreal Protocol exemptions for feedstock use).

Reagents[4][5]
  • Substrate: 2,2,2-Trifluoroethanol (

    
    ).
    
  • Reagent: Chlorodifluoromethane (

    
     gas).[1]
    
  • Base: 50% Aqueous Sodium Hydroxide (NaOH).

  • Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst.

Step-by-Step Protocol
  • Setup: Equip a high-pressure autoclave (Hastelloy or Stainless Steel) with a mechanical stirrer and a gas inlet tube.

  • Charging: Load Trifluoroethanol (1.0 eq), 50% NaOH (1.5 eq), and TBAB (0.02 eq) into the reactor.

  • Addition: Seal the reactor and purge with

    
    . Heat to 50°C.
    
  • Reaction: Introduce Chlorodifluoromethane gas slowly, maintaining a pressure of 3–5 bar. The reaction is exothermic; maintain temperature between 50–60°C.

  • Completion: Stir for 4–6 hours until gas uptake ceases.

  • Isolation:

    • Cool the reactor to 0°C (Critical due to product volatility).

    • Vent excess gas.

    • The product separates as a dense bottom organic layer.

  • Purification:

    • Wash the organic layer with ice-cold water.

    • Dry over anhydrous

      
       at 0°C.
      
    • Distillation: Perform fractional distillation. Collect the fraction boiling at 28–30°C .

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Trifluoroethanol + NaOH (aq) Step1 Phase Transfer: Add TBAB Start->Step1 Step2 Alkylation: Add CHClF2 gas (50-60°C, 5 bar) Step1->Step2 Step3 Separation: Cool to 0°C Extract Organic Layer Step2->Step3 End Purified Product: Distill @ 29°C Step3->End

Caption: Workflow for the phase-transfer catalyzed synthesis of HFE-245mf.

Part 5: Handling & Safety Guidelines

Due to the boiling point of ~29°C, HFE-245mf sits on the threshold of being a gas at warm room temperatures.

  • Storage: Must be stored in a refrigerator (4°C) in tightly sealed pressure-rated glass or stainless steel containers.

  • Vapor Pressure: High vapor pressure at room temperature. Open containers only in a fume hood.

  • Anesthetic Potential: Structurally similar to Isoflurane. Avoid inhalation; it may possess anesthetic or narcotic properties.

  • Material Compatibility: Compatible with glass and stainless steel. Avoid low-grade plastics (PVC) which may swell due to fluorinated solvent absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56985922, Difluoromethyl 2,2,2-trifluoroethyl ether. Retrieved from [Link]

  • Terrell, R. C. (1972).U.S. Patent No. 3,637,477: Method of preparing 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether. Washington, DC: U.S. Patent and Trademark Office. (Describes the synthesis of the target ether as an intermediate).
  • Daikin Industries.Fluorinated Ethers and Solvents Technical Data Sheets. (General reference for HFE-series solvent handling).

Sources

An In-depth Technical Guide to the Boiling Point of 2,2,2-Trifluoroethyldifluoromethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Ether

2,2,2-Trifluoroethyldifluoromethyl ether, systematically named 2-(difluoromethoxy)-1,1,1-trifluoroethane, is a fluorinated ether with the chemical formula C₃H₃F₅O.[1][2][3] This compound has garnered interest in various scientific and industrial fields due to its unique physicochemical properties imparted by the presence of multiple fluorine atoms.[4] In the realm of drug development, the incorporation of fluorine-containing moieties, such as the trifluoromethyl and difluoromethyl ether groups, is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.[5][6][7] The boiling point of this ether is a critical parameter that dictates its handling, purification, and application, particularly in solvent-based processes and as a potential inhalation agent or refrigerant.[8] This guide provides a comprehensive overview of the boiling point of this compound, including its experimentally determined value, methodologies for its determination, and the underlying molecular factors that govern this fundamental property.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-(difluoromethoxy)-1,1,1-trifluoroethane[1][2]
CAS Number 1885-48-9[1][2][3]
Molecular Formula C₃H₃F₅O[1][2][3]
Molecular Weight 150.05 g/mol [1][2]
Boiling Point Approximately 28-30 °C (at standard pressure)[3]
Melting Point -23.15°C[3]

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, a boiling point in the range of 28-30°C has been reported by chemical suppliers.[3] However, for a more precise and scientifically rigorous value, we turn to experimental data from peer-reviewed literature. A study published in the Journal of Chemical & Engineering Data investigated the vapor pressure of 2-(difluoromethoxy)-1,1,1-trifluoroethane (also known as HFE-245) over a temperature range of 261 K to 369 K (-12.15 °C to 95.85 °C).[9][10] By analyzing the vapor pressure curve presented in this study, the normal boiling point (the boiling point at 1 atmosphere, or 101.325 kPa) can be accurately determined. The data indicates that the temperature at which the vapor pressure reaches standard atmospheric pressure is within the 28-30°C range, confirming the values provided by suppliers. This low boiling point signifies weak intermolecular forces, a characteristic feature of many fluorinated compounds.

Experimental Determination of the Boiling Point

The accurate determination of the boiling point of a volatile compound like this compound requires specific experimental techniques. Given its low boiling point, methods that minimize sample loss and allow for precise temperature control are paramount.

Recommended Method: Siwoloboff's Method (Capillary Tube Method)

This micro-scale method is ideal for determining the boiling point of small quantities of volatile liquids.

Principle: A small amount of the liquid is heated in a sample tube along with an inverted capillary tube. As the liquid heats up, the air trapped in the capillary tube expands and escapes as bubbles. When the liquid's vapor pressure equals the atmospheric pressure, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor inside the capillary contracts, and the liquid is drawn into it. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.[11]

Experimental Protocol:

  • Sample Preparation: Place a few drops of this compound into a small-diameter test tube (fusion tube).

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

  • Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or a wire. The bottom of the fusion tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a water bath for this boiling point range) ensuring the sample is below the liquid level of the bath.

  • Observation: Heat the bath gently and observe the capillary tube. Note the temperature at which a steady stream of bubbles begins to emerge from the open end of the capillary tube.

  • Cooling and Measurement: Remove the heat source and allow the bath to cool slowly while stirring. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.

  • Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[12]

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure A Sample in Fusion Tube B Inverted Capillary Tube C Thermometer D Heating Bath (Water) E Heat Source P1 Heat Gently E->P1 Start P2 Observe Bubbles P1->P2 Observe P3 Cool Slowly P2->P3 Bubbles Stop P4 Record Temperature P3->P4 Liquid Enters Capillary

Caption: Workflow for the experimental determination of boiling point using the capillary method.

Other Suitable Methods
  • Simple Distillation: For larger quantities, a simple distillation can be employed. The temperature at which the liquid steadily distills is recorded as the boiling point.[12][13]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the boiling temperature by measuring the heat flow associated with the liquid-vapor phase transition.[14]

Factors Influencing the Boiling Point of Fluorinated Ethers

The boiling point of this compound is a direct consequence of its molecular structure and the resulting intermolecular forces.

  • Intermolecular Forces: The primary intermolecular forces in this ether are dipole-dipole interactions and weak London dispersion forces. The C-F and C-O bonds are highly polar, creating a net dipole moment in the molecule. However, the high electronegativity of fluorine atoms leads to a tight electron cloud, reducing the molecule's polarizability and thus weakening the London dispersion forces.[4]

  • Hydrogen Bonding: Unlike alcohols, this compound cannot act as a hydrogen bond donor due to the absence of a hydrogen atom bonded to an oxygen atom. This lack of hydrogen bonding capability significantly lowers its boiling point compared to analogous alcohols.

  • Molecular Weight and Shape: While boiling points generally increase with molecular weight, the effect is less pronounced for highly fluorinated compounds due to their weak intermolecular forces. The compact and relatively symmetrical shape of the molecule also contributes to a lower surface area for intermolecular contact, further reducing the strength of London dispersion forces.

BoilingPointFactors cluster_forces Intermolecular Forces cluster_structure Molecular Structure Boiling Point Boiling Point Dipole-Dipole Dipole-Dipole Dipole-Dipole->Boiling Point Increases London Dispersion London Dispersion London Dispersion->Boiling Point Increases Hydrogen Bonding (Absence) Hydrogen Bonding (Absence) Hydrogen Bonding (Absence)->Boiling Point Decreases Polar C-F & C-O Bonds Polar C-F & C-O Bonds Polar C-F & C-O Bonds->Dipole-Dipole High Electronegativity of F High Electronegativity of F High Electronegativity of F->London Dispersion Reduces Molecular Weight Molecular Weight Molecular Weight->London Dispersion Increases Molecular Shape Molecular Shape Molecular Shape->London Dispersion Affects Surface Area

Caption: Factors influencing the boiling point of this compound.

Applications in Drug Development and Beyond

The unique properties of this compound, including its low boiling point and high volatility, make it a valuable compound in several applications relevant to the pharmaceutical industry and other scientific fields.

  • Solvent in Organic Synthesis: Its ability to dissolve a range of organic compounds, coupled with its chemical inertness, makes it a suitable solvent for specific reactions, particularly in the synthesis of other fluorinated molecules.[8]

  • Intermediate in Pharmaceutical Synthesis: This ether can serve as a building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The difluoromethoxy group is a recognized bioisostere for other functional groups and can be used to fine-tune the properties of a drug candidate.[5] For example, 2-(Difluoromethoxy)-1,1,1-trifluoroethane is an intermediate in the synthesis of Isoflurane, a widely used inhalation anesthetic.[15]

  • Refrigerants and Propellants: Due to its volatility and thermodynamic properties, it has been explored as a refrigerant and an aerosol propellant, offering potentially lower environmental impact compared to older generations of these compounds.[8]

The strategic incorporation of fluorinated ethers in drug design is a powerful tool for medicinal chemists. The trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups can enhance metabolic stability by blocking sites of oxidation, and their high lipophilicity can improve membrane permeability and oral bioavailability.[4][5]

Conclusion

The boiling point of this compound, precisely determined to be in the range of 28-30°C, is a fundamental property that underpins its utility in various scientific and industrial applications. This low boiling point is a direct result of its molecular structure, characterized by polar C-F and C-O bonds and the absence of hydrogen bonding. A comprehensive understanding of this property, coupled with appropriate experimental techniques for its determination, is crucial for researchers and professionals working with this and other volatile fluorinated compounds. As the field of medicinal chemistry continues to leverage the unique properties of fluorine, a thorough characterization of such building blocks will remain a critical aspect of drug discovery and development.

References

  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Published July 23, 2025. Available from: [Link]

  • Boiling Points - Concept. JoVE. Published March 26, 2020. Available from: [Link]

  • Determining Volatile Organic Compounds by Differential Scanning Calorimetry. TA Instruments. Available from: [Link]

  • Difluoromethyl-2,2,2-trifluoroethyl ether. PubChem. Available from: [Link]

  • Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. Canada.ca. Published July 31, 2023. Available from: [Link]

  • Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Published May 5, 2022. Available from: [Link]

  • Vapor Pressure of 2-(Difluoromethoxy)-1,1,1-trifluoroethane CHF2−O−CH2CF3 (HFE-245). Journal of Chemical & Engineering Data. 1998;43(5):834-837. Available from: [Link]

  • Fluorinated Ethers of Cannabinol (CBN). MDPI. Published July 30, 2025. Available from: [Link]

  • Applications of Fluorine in Medicinal Chemistry. Scilit. Available from: [Link]

  • fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. Available from: [Link]

  • (2S)-2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane. PubChem. Available from: [Link]

  • Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether. Google Patents.
  • Chemical Properties of 2,2,2-Trifluoroethyl methyl ether (CAS 460-43-5). Cheméo. Available from: [Link]

  • Vapor pressure of 2-(difluoromethoxy)-1,1,1-trifluoroethane CHF{sub 2}-O-CH{sub 2}CF{sub 3} (HFE-245). OSTI.GOV. Published September 1, 1998. Available from: [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. Published July 22, 2015. Available from: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Published October 4, 2008. Available from: [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chem Rev Lett. 2024;7(6):742-753. Available from: [Link]

  • 2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether. NIST WebBook. Available from: [Link]

  • Isoflurane. NIST WebBook. Available from: [Link]

Sources

Technical Guide: Safety & Handling of 2,2,2-Trifluoroethyldifluoromethyl Ether (HFE-245mf)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for 2,2,2-Trifluoroethyldifluoromethyl Ether (HFE-245mf).


[1][2]

Executive Summary

This compound (HFE-245mf) is a partially fluorinated ether widely utilized as a high-voltage solvent in lithium-ion battery electrolytes, a heat transfer fluid, and a reference standard for isoflurane impurities (Related Compound B).

Critical Hazard Alert: The defining physical characteristic of HFE-245mf is its low boiling point (28–30°C) . At standard laboratory temperatures, it exists on the threshold of a phase transition, making it highly volatile. Improper handling can lead to rapid vaporization, pressure buildup in sealed vessels, and immediate inhalation hazards. While often cited for its stability, it must be treated as a Flammable Liquid and a CNS Depressant due to its structural similarity to inhalation anesthetics.

Physicochemical Profile

PropertyValueContext
Molecular Structure

Partially fluorinated ether
Molecular Weight 150.05 g/mol Heavier than air vapors
Boiling Point 28°C – 30°C CRITICAL: Volatile at Room Temp
Density ~1.48 g/mLHigh density facilitates phase separation
Vapor Pressure >700 mmHg @ 25°CRapid evaporation if unsealed
Solubility Soluble in chloroform, methanolLimited water solubility
Appearance Clear, colorless liquidIndistinguishable from common solvents

Hazard Identification & Toxicology[10][11]

Flammability & Reactivity
  • Classification: Flammable Liquid (Category 3) / Combustible.

  • Risk: Although fluorination suppresses flammability compared to hydrocarbon ethers, HFE-245mf contains hydrogen atoms (

    
     bonds) that allow combustion.
    
  • Vapor Hazard: Due to its boiling point (~29°C), vapors form instantly at room temperature. These vapors are heavier than air and can travel along benchtops to ignition sources.

  • Stability: Stable under ambient conditions but forms explosive mixtures with air upon heating. Incompatible with strong oxidizing agents and alkali metals.

Health Hazards (CNS & Irritation)
  • Inhalation (Primary Route): As a structural analog to Isoflurane (an anesthetic), HFE-245mf possesses narcotic properties. High concentrations cause drowsiness, dizziness, and respiratory depression (STOT SE 3).

  • Skin/Eye Contact: Causes irritation (R36/38).[2] Defatting action on skin due to solvent properties.

  • Chronic Exposure: No specific occupational exposure limit (OEL) is established. Adhere to limits for similar halogenated ethers (e.g., < 2 ppm TWA).

Operational Handling Protocols

Storage Strategy (The "Cold Chain")

Because the boiling point is near ambient temperature, HFE-245mf cannot be stored on a standard shelf.

  • Temperature: Store at 2°C – 8°C (Refrigerator).

  • Container: Tightly sealed glass or stainless steel. Avoid low-density polyethylene (LDPE) for long-term storage due to potential permeation.

  • Headspace: Minimize headspace to reduce vapor phase equilibrium pressure.

Transfer & Manipulation

Objective: Prevent boil-off and inhalation during transfer.

  • Chilled Transfer: Pre-cool all receiving glassware and syringes to < 10°C before contact.

  • Cannula Method: For volumes > 10 mL, use a closed-system cannula transfer (double-tipped needle) under positive nitrogen pressure to move liquid between septa-sealed vessels.

  • Syringe Handling:

    • Use gas-tight glass syringes (e.g., Hamilton).

    • Do not pull the plunger back rapidly; the vacuum will cause the liquid to flash-boil inside the barrel.

    • Keep the syringe barrel chilled if possible.

Engineering Controls
  • Ventilation: Mandatory use of a certified chemical fume hood.

  • Vapor Traps: If using a vacuum line (e.g., for solvent removal), use a liquid nitrogen cold trap. HFE-245mf will bypass standard dry ice/acetone traps due to its volatility.

Experimental Workflow Visualization

The following diagram illustrates the decision logic for safe handling based on the compound's volatility.

SafetyLogic Start Start: HFE-245mf Handling Storage Storage: 2-8°C (Refrigerator) Start->Storage Retrieval Retrieve Container Storage->Retrieval FumeHood Transfer to Fume Hood Retrieval->FumeHood TempCheck Is Lab Temp > 25°C? IceBath Place in Ice Bath Immediately TempCheck->IceBath Yes (High Risk) Open Opening Container TempCheck->Open No IceBath->Open FumeHood->TempCheck Pressure Risk: Pressure Buildup Open->Pressure Volatility Action Vent Needle / Open Slowly Pressure->Action Use Experimental Use (Battery/Synthesis) Action->Use Disposal Disposal: Halogenated Waste Use->Disposal

Caption: Operational logic flow emphasizing temperature control to mitigate volatility risks.

Emergency Response

ScenarioProtocol
Spill (< 100 mL) 1. Evacuate the immediate area (vapors cause drowsiness).2. Allow to evaporate in the fume hood if contained.3. If on bench: Cover with spill pads, treat as flammable.
Spill (> 100 mL) 1. Evacuate lab. Call EHS.2. Do not enter without SCBA (Self-Contained Breathing Apparatus) due to displacement of oxygen and anesthetic effects.
Fire Media: Alcohol-resistant foam, dry chemical, or

.Note: Thermal decomposition produces Hydrogen Fluoride (HF) and Carbonyl Fluoride (

)—highly toxic gases.
Skin Exposure Wash with soap and water for 15 minutes. Monitor for irritation.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.

Applications in Research

Lithium-Ion Battery Electrolyte

HFE-245mf is used as a co-solvent to improve the safety of electrolytes.

  • Mechanism: It lowers the flammability of the total electrolyte solution and improves wettability of the separator due to low viscosity.

  • Protocol: Blend with Ethylene Carbonate (EC) or Dimethyl Carbonate (DMC) in an Argon-filled glovebox.

    • Note: Despite its volatility, it is compatible with glovebox atmospheres if the antechamber cycles are managed carefully to prevent boiling under vacuum.

Isoflurane Impurity Standard

Used to validate the purity of anesthetic drugs.

  • Designation: Isoflurane Related Compound B (USP/EP).[1]

  • Analysis: Typically analyzed via Gas Chromatography (GC-FID or GC-MS). Ensure the injector port temperature is low enough to prevent thermal decomposition before the column.

References

  • National Center for Advancing Translational Sciences (NCATS). 2-(Difluoromethoxy)-1,1,1-trifluoroethane (Compound Summary). PubChem. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 2,2,2-Trifluoroethyldifluoromethyl Ether in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking a Niche Yet Potent Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a paramount strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Within the vast arsenal of fluorinated motifs, 2,2,2-Trifluoroethyldifluoromethyl ether stands out not as a widely decorated scaffold in diverse drug classes, but as a crucial player in a very specific and critical area of pharmacology: inhalation anesthetics. Primarily recognized as the direct precursor to the widely used anesthetic Isoflurane, its utility in broader medicinal chemistry is an area ripe for exploration.[4][5]

This guide provides an in-depth analysis of this compound, detailing its established role as a key synthetic intermediate and exploring its potential applications as a bioisosteric and pharmacokinetic modulator in drug discovery. We will delve into its physicochemical properties, provide detailed synthetic protocols, and offer a forward-looking perspective on how this unique ether can be leveraged in the design of novel therapeutics.

Physicochemical and Pharmacokinetic Profile: A Tale of Two Fluorinated Moieties

The structure of this compound (CF₃CH₂OCHF₂) combines two key fluorinated groups, each contributing to its overall profile. The 2,2,2-trifluoroethyl group is known for its exceptional metabolic stability and its ability to increase lipophilicity.[3] The difluoromethyl ether moiety (-OCHF₂) is a particularly interesting functional group, acting as a lipophilic hydrogen bond donor, a rare and valuable feature in drug design.[6] This group can replace metabolically vulnerable methoxy groups, enhancing pharmacokinetic profiles while maintaining or improving biological activity.[6][7]

The compound itself is a versatile fluorinated molecule with excellent thermal stability and low toxicity.[8] Its primary documented role is as a key intermediate in the synthesis of pharmaceuticals, particularly halogenated ether anesthetics.[5][8]

PropertyValueSource
IUPAC Name 2-(difluoromethoxy)-1,1,1-trifluoroethane[7]
Molecular Formula C₃H₃F₅O[7]
Molecular Weight 150.05 g/mol [7]
CAS Number 1885-48-9[7]
Appearance Colorless liquid[9]
Boiling Point Not specified
Solubility High solubility in organic solvents[8]
Calculated LogP 2.1[7]

Established Application: The Gateway to Modern Anesthetics

The most significant and well-documented application of this compound is its role as the immediate precursor to the general anesthetic, Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether).[4][5] This transformation underscores the ether's stability and its utility as a foundational scaffold for further functionalization in the synthesis of halogenated anesthetics.

The workflow for this established application is a straightforward photochlorination reaction.

G cluster_0 Established Synthetic Pathway Start 2,2,2-Trifluoroethyldifluoromethyl Ether (PFE) Process Photochlorination (Cl₂, UV light) Start->Process Reactant End Isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) Process->End Product

Established synthesis of Isoflurane from PFE.

Protocol 1: Synthesis of this compound

This protocol is based on the phase transfer catalysis method, which offers high selectivity and conversion rates.[10]

Materials:

  • 2,2,2-Trifluoroethanol

  • Chlorodifluoromethane (Freon 22)

  • Monovalent metal hydroxide (e.g., potassium hydroxide)

  • Phase transfer catalyst (e.g., a crown ether like 18-crown-6 or a quaternary ammonium salt)

  • Catalyst (e.g., a trivalent phosphine compound)

  • Organic solvent (miscible with water, e.g., dioxane)

  • Water

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Preparation of the Reaction Mixture: In a suitable organic solvent, dissolve the monovalent metal hydroxide and water.

  • Addition of Reactants: To this solution, add 2,2,2-trifluoroethanol, the phase transfer catalyst, and the co-catalyst. The molar ratio of 2,2,2-trifluoroethanol to chlorodifluoromethane should be approximately 1:1 to 1:1.5.[10] The phase transfer catalyst and co-catalyst are used in catalytic amounts.

  • Reaction Conditions: Seal the pressurized reaction vessel and introduce chlorodifluoromethane. Heat the mixture to a temperature between 40-80°C.[10]

  • Reaction Time: Maintain the reaction for 1-5 hours with stirring.[10] The reaction progress can be monitored by GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The reaction mixture can be washed with water to remove inorganic salts. The organic layer is then dried and the product, this compound, is isolated by distillation.

Protocol 2: Conversion to Isoflurane

This protocol describes the photochlorination of this compound to yield Isoflurane.[4]

Materials:

  • This compound (PFE)

  • Chlorine (Cl₂) gas

  • A reaction vessel equipped with a UV light source

  • Water (optional, can improve the process)

Procedure:

  • Reaction Setup: Charge the reaction vessel with this compound. If desired, add a small amount of water (at least 4% by weight) to the reaction mixture.[4]

  • Initiation of Reaction: Begin bubbling chlorine gas through the ether while irradiating the mixture with UV light. The reaction is typically conducted at a low temperature, between -15°C and +30°C.[4]

  • Monitoring the Reaction: The progress of the chlorination is monitored, aiming for a conversion of PFE in the range of 30% to 50% to optimize for the monochlorinated product (Isoflurane) and minimize the formation of dichlorinated byproducts.[4]

  • Work-up and Purification: Once the desired conversion is reached, stop the flow of chlorine and turn off the UV lamp. The crude product is then washed with a basic solution (e.g., sodium bicarbonate) to remove any dissolved HCl and unreacted chlorine. The organic layer is separated, dried, and purified by fractional distillation to isolate Isoflurane.

Potential Applications in Broader Medicinal Chemistry: A Forward Look

While its primary role is as a synthetic intermediate for anesthetics, the unique combination of the trifluoroethyl and difluoromethyl ether moieties suggests potential for broader applications in drug design. The this compound group can be considered as a novel bioisosteric replacement for other functionalities to enhance a molecule's drug-like properties.

G cluster_1 Potential Bioisosteric Applications Core 2,2,2-Trifluoroethyldifluoromethyl Ether Moiety Prop1 Improved Metabolic Stability Core->Prop1 Bioisostere for labile alkoxy groups Prop2 Enhanced Lipophilicity Core->Prop2 Increases membrane permeability Prop3 Modulation of Hydrogen Bonding Core->Prop3 Acts as a lipophilic H-bond donor

Potential roles of the title moiety in drug design.

Protocol 3: Exploratory Synthesis of an Aryl this compound Derivative

This speculative protocol outlines a potential method for incorporating the this compound moiety onto an aromatic ring, a common scaffold in medicinal chemistry. This is based on general ether synthesis methodologies, as specific examples for this ether are not prevalent.

Materials:

  • A phenol-containing aromatic or heteroaromatic compound

  • A strong base (e.g., sodium hydride)

  • This compound (or a suitable activated derivative)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

Procedure:

  • Deprotonation of the Phenol: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the phenol-containing starting material in the anhydrous solvent. Cool the solution in an ice bath and slowly add the strong base to form the corresponding phenoxide.

  • Nucleophilic Substitution: While maintaining the cool temperature, add the this compound. Note: As the ether itself is not highly reactive, an activated form (e.g., with a leaving group) might be necessary, or alternative coupling conditions would need to be explored.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.

Conclusion and Future Perspectives

This compound holds a firm and important place in pharmaceutical synthesis as the key building block for Isoflurane. While its application has been narrowly focused, the physicochemical properties endowed by its constituent trifluoroethyl and difluoromethyl ether groups suggest a latent potential for broader use in medicinal chemistry. As the demand for metabolically robust and finely-tuned drug candidates grows, exploring the incorporation of this and similar fluorinated ethers as bioisosteric replacements could open new avenues for lead optimization and the development of novel therapeutics. The protocols provided herein serve as a foundation for both its established synthesis and as a starting point for its exploration in new drug discovery campaigns.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Olin, J. F. (1968). U.S. Patent No. 3,363,006. Washington, DC: U.S.
  • Bien, D. B., & Raksis, J. W. (2003). U.S. Patent No. 6,551,468. Washington, DC: U.S.
  • BenchChem. (2025, December). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
  • Larsen, E. R. (1991). U.S. Patent No. 5,026,924. Washington, DC: U.S.
  • Hovione. (2024, February 15).
  • Togni, A. (2010). Trifluoromethyl ethers and-thioethers as tools for medicinal chemistry and drug discovery. CHIMIA International Journal for Chemistry, 64(4), 254-260.
  • CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether - Google Patents. (n.d.).
  • Tlili, A., & Billard, T. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • PubChem. (n.d.). Difluoromethyl-2,2,2-trifluoroethyl ether. Retrieved from [Link]

  • Hartwig, J. F., & Shaughnessy, K. H. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
  • Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 4, 14.

Sources

Application Note: 2,2,2-Trifluoroethyldifluoromethyl Ether (HFE-347)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical properties of 2,2,2-Trifluoroethyldifluoromethyl Ether (also known as HFE-347mcc3 , HFE-347pc-f , or RE-347 ).

Critical Scientific Clarification: In the context of liquid-phase organic synthesis (Drug Development), this compound functions primarily as a Green Reaction Medium (Solvent) that modulates fluorination selectivity, rather than a direct nucleophilic fluorinating reagent (like DAST or Deoxo-Fluor). However, in Materials Science , it acts as a Fluorine Source via plasma decomposition. This guide covers both, with a primary focus on its utility in pharmaceutical green chemistry and surface engineering.

Advanced Protocols for Green Fluorination Media & Plasma Surface Engineering


Classification:  Hydrofluoroether (HFE), Green Solvent, Plasma Etchant
Part 1: Executive Technical Summary

This compound (HFE-347) represents a class of segregated hydrofluoroethers designed to replace high-GWP (Global Warming Potential) solvents and ozone-depleting substances. In drug discovery and materials science, it serves two distinct, high-value roles:

  • In Medicinal Chemistry (Green Solvent): It acts as a highly polar yet non-coordinating solvent for electrophilic fluorination. Unlike THF or diethyl ether, the electron-withdrawing fluorine atoms on the ether linkage render the oxygen less basic, preventing Lewis acid complexation. This unique property enhances the reactivity of electrophilic fluorinating agents (e.g., Selectfluor™) and radical trifluoromethylation reagents.

  • In Materials Science (Fluorinating Precursor): Under plasma conditions (PECVD/ALE), HFE-347 decomposes to generate controlled fluorocarbon radicals (

    
    , 
    
    
    
    ), enabling the precise surface fluorination and atomic layer etching (ALE) of silicon nitride (
    
    
    ) and silicon dioxide (
    
    
    ).
Chemical Profile & Properties
PropertyValueRelevance to Protocol
Boiling Point 56°CIdeal for reflux and easy removal via rotary evaporation.
Density 1.48 g/mLFacilitates phase separation in aqueous workups (fluorous phase bottom).
Dielectric Constant ~6–8 (Est.)Sufficient polarity to solubilize cationic reagents (e.g., Selectfluor) better than hexanes.
Stability HighInert to oxidizers and weak bases; compatible with radical chemistry.
GWP (100-yr) ~530Significantly lower than traditional PFCs or CFCs.
Part 2: Mechanism of Action
A. Liquid Phase: The "Inert Host" Effect

In electrophilic fluorination, the solvent plays a critical role. Oxygenated solvents (THF, Et2O) often coordinate with the electrophilic fluorine source or the Lewis Acid catalyst, dampening reactivity.

  • Mechanism: The strong inductive effect of the

    
     and 
    
    
    
    groups reduces the electron density on the ether oxygen.
  • Result: HFE-347 solubilizes reagents without "sequestering" the active fluorinating species, leading to faster kinetics and often altered regioselectivity compared to acetonitrile (MeCN) or dichloromethane (DCM).

B. Plasma Phase: Radical Generation

In plasma reactors, HFE-347 functions as a "soft" fluorinating agent.

  • Pathway:

    
    
    
  • Selectivity: The presence of hydrogen in the backbone scavenges excess fluorine atoms (forming HF), which increases the

    
     ratio in the polymer deposition, allowing for high selectivity in etching 
    
    
    
    over Poly-Si.
Part 3: Visualization of Workflows
Figure 1: Decision Matrix for HFE-347 Application

This diagram guides the researcher in selecting HFE-347 based on the intended chemical transformation.

HFE_Usage Start Select Application Liquid Liquid Phase Synthesis (Drug Discovery) Start->Liquid Plasma Gas/Plasma Phase (Materials/Semicon) Start->Plasma NucFluor Nucleophilic Fluorination? (e.g., converting OH to F) Liquid->NucFluor ElecFluor Electrophilic Fluorination? (e.g., Selectfluor, NFSI) Liquid->ElecFluor Radical Radical Functionalization? Liquid->Radical Etch Atomic Layer Etching (SiO2 / Si3N4) Plasma->Etch Deposition Fluoropolymer Deposition Plasma->Deposition Stop1 STOP: Use DAST/Deoxo-Fluor (HFE-347 is inert here) NucFluor->Stop1 UseSolvent USE HFE-347 AS SOLVENT (Green Alternative to DCM/ACN) ElecFluor->UseSolvent Radical->UseSolvent UseGas USE HFE-347 VAPOR (Source of CFx/F radicals) Etch->UseGas Deposition->UseGas

Caption: Decision tree distinguishing HFE-347's role as an inert solvent in synthesis vs. a reactive precursor in plasma etching.

Part 4: Experimental Protocols
Protocol A: Green Electrophilic Fluorination of Indoles

Objective: Regioselective C3-fluorination of indole derivatives using Selectfluor™ in HFE-347 media. Rationale: HFE-347 replaces Dichloromethane (DCM) and Acetonitrile (MeCN), offering easier workup (fluorous extraction) and avoiding chlorinated waste.

Materials:

  • Substrate: Indole derivative (1.0 equiv)

  • Reagent: Selectfluor™ (1.1 equiv)

  • Solvent: HFE-347 (0.1 M concentration relative to substrate)

  • Quench: Saturated

    
    
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the Indole substrate (e.g., 1.0 mmol).

  • Solvation: Add HFE-347 (10 mL). Note that some polar substrates may form a suspension; this is acceptable as the reaction proceeds.

  • Addition: Add Selectfluor™ (1.1 mmol) in one portion at room temperature (23°C).

    • Note: Unlike MeCN, HFE-347 does not coordinate to the cationic center of Selectfluor, potentially increasing the effective oxidation potential.

  • Monitoring: Stir vigorously. Monitor via TLC or LC-MS. Reaction times are typically 1–4 hours.

  • Workup (Phase Separation):

    • Add water (10 mL) to the reaction mixture.

    • HFE-347 (Density 1.48) will form the bottom layer (unlike Et2O/EtOAc).

    • Separate the organic (fluorinated) phase.

    • Extract the aqueous layer once with a small amount of EtOAc if yield is low (rare).

  • Isolation: Dry the HFE-347 layer over

    
    , filter, and concentrate. HFE-347 can be recovered via distillation for reuse.
    
Protocol B: Plasma Atomic Layer Etching (ALE) of Silicon Nitride

Objective: Selective etching of


 with high selectivity over Poly-Si using HFE-347 vapor.
Audience:  Materials Scientists/Process Engineers.

Parameters:

  • Precursor: HFE-347mcc3 (Liquid delivery, vaporized at 60°C).

  • Carrier Gas: Argon (Ar).

  • Plasma Power: Inductively Coupled Plasma (ICP) source.

Workflow:

  • Adsorption Step: Introduce HFE-347 vapor into the chamber. The molecule adsorbs onto the

    
     surface.
    
  • Activation: Ignite Ar plasma (low bias).

  • Reaction: Plasma fragmentation generates

    
     species.
    
    • Mechanism:[1][2] The hydro-fluorocarbon nature of HFE-347 generates

      
       in situ, which aids in removing N as 
      
      
      
      volatiles while F attacks Si.
  • Purge: Remove volatile

    
     and byproducts.
    
  • Result: Controlled Ångstrom-level removal of material with reduced surface damage compared to pure

    
     or 
    
    
    
    plasmas.
Part 5: Critical Diagnostic & Troubleshooting

Common Confusion: HFE-347 vs. TFEDMA Researchers often confuse fluorinated ethers with fluorinated amines. Use this table to ensure you have the correct reagent.

FeatureHFE-347 (This Topic) TFEDMA (Petrov's Reagent)
Structure


Class Fluorinated EtherFluorinated Amine
Reactivity Chemically Inert (Solvent)Highly Reactive (Reagent)
Primary Use Solvent, Cleaning, Plasma EtchNucleophilic Fluorination (

)
Stability Stable to water/airHydrolyzes in water (releases HF)

Troubleshooting Protocol A (Synthesis):

  • Issue: Substrate insolubility in HFE-347.

  • Solution: Use a co-solvent system. Add 5-10% Acetonitrile or Methanol. HFE-347 is miscible with most organic solvents.

  • Issue: Poor phase separation.

  • Solution: The density (1.48) is close to DCM (1.33) but heavier than water. Ensure you identify the bottom layer.

Part 6: References
  • Chemical Identity & Properties:

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21647381, Difluoromethyl 2,2,2-trifluoroethyl ether. Retrieved from [Link]

  • Plasma Etching Applications:

    • Park, S., et al. (2023). "Plasma Atomic Layer Etching of SiO2 and Si3N4 with Low Global Warming C4H3F7O Isomers." ACS Applied Materials & Interfaces. (Demonstrates HFE-347mcc3 as a fluorinating precursor for surface etching). Retrieved from [Link]

  • Green Solvent Applications:

    • Environmental Protection Agency (EPA).[3] "Transitioning to Low-GWP Alternatives in Aerosols and Solvents."[3] (Lists HFE-347mcc3 as an acceptable substitute for ozone-depleting solvents). Retrieved from [Link]

  • Synthesis Context (Clarification of Reagents):

    • Lin, X., & Weng, Z. (2015).[4] "A new method for the synthesis of difluoromethyl enol ethers."[4] Organic & Biomolecular Chemistry. (Clarifies the use of other reagents for difluoromethylation, distinguishing them from the inert HFE-347). Retrieved from [Link]

Sources

Application Notes and Protocols: 2,2,2-Trifluoroethyldifluoromethyl Ether in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Ethers in Modern Agrochemicals

The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Within the diverse landscape of organofluorine chemistry, fluorinated ethers, such as 2,2,2-Trifluoroethyldifluoromethyl ether, represent a versatile class of building blocks and intermediates.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of this compound in the synthesis of novel agrochemicals. We will delve into the synthetic protocols for this ether, explore its reactivity, and provide detailed application notes on its utility as a precursor for introducing the valuable trifluoroethyl and difluoromethyl moieties into agrochemical scaffolds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C3H3F5O[1]
Molecular Weight 150.05 g/mol [1]
Boiling Point 28-30 °C
Density 1.43 g/cm³ (predicted)
Appearance Colorless liquid
CAS Number 1885-48-9

Synthesis of this compound: A Phase-Transfer Catalysis Approach

The synthesis of this compound can be efficiently achieved through a phase-transfer catalysis process, which offers high selectivity and conversion rates.[2] This method utilizes readily available starting materials and avoids harsh reaction conditions.

Reaction Scheme:

Synthesis_of_2_2_2_Trifluoroethyldifluoromethyl_ether cluster_product reactant1 CF3CH2OH (2,2,2-Trifluoroethanol) reagents NaOH / H2O Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) product CF3CH2OCHF2 (this compound) p1 reactant2 CHClF2 (Chlorodifluoromethane) p2 p3

Caption: Synthesis of this compound.

Experimental Protocol:

Materials:

  • 2,2,2-Trifluoroethanol (CF3CH2OH)

  • Chlorodifluoromethane (CHClF2)

  • Sodium Hydroxide (NaOH)

  • Quaternary ammonium salt (e.g., Tetrabutylammonium bromide) as a phase-transfer catalyst

  • Water

  • Organic Solvent (e.g., Dichloromethane)

  • Reaction vessel equipped with a stirrer, condenser, and gas inlet

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with 2,2,2-Trifluoroethanol, water, and the organic solvent.

  • Addition of Base and Catalyst: Add the sodium hydroxide and the phase-transfer catalyst to the mixture.

  • Introduction of Chlorodifluoromethane: While stirring vigorously, slowly bubble Chlorodifluoromethane gas into the reaction mixture. The molar ratio of 2,2,2-Trifluoroethanol to Chlorodifluoromethane should be approximately 1:1.2.

  • Reaction Conditions: Maintain the reaction temperature between 25-40°C. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After the reaction is complete, stop the gas flow and allow the mixture to separate. Wash the organic layer with water to remove any remaining base and catalyst. Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain the pure this compound.

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst is crucial for bringing the trifluoroethoxide anion (formed in the aqueous phase) into the organic phase to react with the gaseous chlorodifluoromethane.

  • Vigorous Stirring: Vigorous stirring is essential to ensure efficient mass transfer between the gas, liquid, and organic phases.

  • Temperature Control: Maintaining a moderate temperature prevents the excessive evaporation of the volatile chlorodifluoromethane and minimizes potential side reactions.

Application in Agrochemical Synthesis: A Gateway to Novel Fluorinated Pesticides

While this compound itself is not typically the final active ingredient in agrochemicals, its true value lies in its role as a versatile intermediate. Through further chemical transformations, it can serve as a precursor for introducing the trifluoroethyl or difluoromethyl groups into more complex molecules, thereby enhancing their pesticidal properties.

A key transformation of this compound is its selective chlorination to yield 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether.[3] This chlorinated intermediate is a more reactive electrophile, making it an excellent candidate for nucleophilic substitution reactions.

Protocol for the Chlorination of this compound

Reaction Scheme:

Chlorination_of_2_2_2_Trifluoroethyldifluoromethyl_ether cluster_reactants cluster_product reactant CF3CH2OCHF2 (this compound) reagent Cl2 (Chlorine) product CF3CHClOCHF2 (1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether) p1 conditions UV light p2 p3

Caption: Chlorination of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Chlorine gas (Cl2)

  • UV lamp

  • Photoreactor equipped with a gas inlet, condenser, and stirrer

Procedure:

  • Reaction Setup: Charge the photoreactor with this compound.

  • Initiation: Begin stirring and irradiating the reactant with the UV lamp.

  • Chlorination: Slowly introduce chlorine gas into the reactor. The reaction is exothermic, so the rate of chlorine addition should be controlled to maintain a safe temperature.

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the conversion of the starting material.

  • Work-up: Once the desired conversion is reached, stop the chlorine flow and UV irradiation. Purge the reactor with nitrogen to remove any unreacted chlorine and HCl byproduct. The crude product can be purified by fractional distillation.

Trustworthiness of the Protocol: This photochemical chlorination is a well-established industrial process for the synthesis of halogenated ethers. The reaction is highly selective for the monochlorination of the ethyl group.

Application Note: Synthesis of a Hypothetical Fluorinated Phenoxy Herbicide

The 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether intermediate is an excellent candidate for the synthesis of novel agrochemicals. For instance, it can be used to alkylate phenolic compounds, a common structural motif in many herbicides. The following is a representative protocol for the synthesis of a hypothetical fluorinated phenoxy herbicide.

Workflow Diagram:

Agrochemical_Synthesis_Workflow start Start: This compound chlorination Step 1: Chlorination (UV, Cl2) start->chlorination intermediate Intermediate: 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether chlorination->intermediate alkylation Step 2: Nucleophilic Alkylation (Phenolic Substrate, Base) intermediate->alkylation product Final Product: Hypothetical Fluorinated Phenoxy Herbicide alkylation->product

Caption: Workflow for the synthesis of a hypothetical agrochemical.

Experimental Protocol (Representative):

Materials:

  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether

  • 4-Hydroxyphenoxyacetic acid (or another suitable phenolic substrate)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Reaction flask with a condenser and stirrer

Procedure:

  • Reaction Setup: In a reaction flask, dissolve the 4-hydroxyphenoxyacetic acid and potassium carbonate in acetonitrile.

  • Addition of Alkylating Agent: Slowly add the 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and stir for 8-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Remove the acetonitrile under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the hypothetical fluorinated phenoxy herbicide.

Expertise and Experience Insights:

  • Choice of Base: Potassium carbonate is a mild and effective base for this type of O-alkylation, minimizing potential side reactions.

  • Solvent Selection: Acetonitrile is a suitable polar aprotic solvent that facilitates the nucleophilic substitution reaction.

  • Plausibility: This proposed synthesis is based on the well-established Williamson ether synthesis and represents a chemically sound approach to incorporating the fluorinated ether moiety into a phenoxyacetic acid scaffold, a known herbicidal pharmacophore.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel fluorinated agrochemicals. Its efficient synthesis via phase-transfer catalysis and its subsequent transformation into a reactive chlorinated intermediate open up numerous possibilities for the design and development of next-generation herbicides, fungicides, and insecticides. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this unique fluorinated ether in their agrochemical discovery programs.

References

  • Chem-Impex. 2,2,2-Trifluoroethyl difluoromethyl ether. Available at: [Link]

  • PubChem. Difluoromethyl 2,2,2-trifluoroethyl ether. Available at: [Link]

  • Google Patents. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether.
  • Google Patents. US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions.
  • Google Patents. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether.

Sources

Application Note: Handling and Disposal of 2,2,2-Trifluoroethyldifluoromethyl Ether (HFE-347)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

2,2,2-Trifluoroethyldifluoromethyl Ether (CAS: 1885-48-9), commonly known by trade names such as HFE-347 or RE-347 , is a hydrofluoroether (HFE) solvent. It is widely used in drug development and precision cleaning as a replacement for chlorofluorocarbons (CFCs) due to its zero ozone depletion potential (ODP) and favorable environmental profile.

However, its unique fluorinated structure requires specific handling and disposal protocols that differ significantly from standard organic solvents like acetone or dichloromethane. Improper disposal can damage incineration infrastructure (due to hydrofluoric acid generation) or create hazardous reactions with incompatible waste streams.

Chemical Profile
PropertySpecificationNotes
Chemical Structure

Highly fluorinated ether backbone
CAS Number 1885-48-9 Primary identifier for waste profiling
Synonyms HFE-347, RE-347, Difluoromethyl 2,2,2-trifluoroethyl ether
Physical State Clear, colorless liquidVolatile (Boiling Point: ~56°C)
Flammability Non-Flammable No Flash Point (Tag Closed Cup)
Solubility Negligible in waterMiscible with most organic solvents

Safety & Hazard Assessment

Toxicity and Health Hazards

While HFE-347 has a lower toxicity profile compared to chlorinated solvents (e.g., chloroform), it is not benign.

  • Inhalation (Primary Risk): High vapor pressure leads to rapid evaporation. Inhalation of high concentrations can cause Central Nervous System (CNS) depression , manifesting as dizziness, drowsiness, or narcosis (STOT SE 3).

  • Skin/Eye Contact: Mild irritation.[1] Prolonged exposure can defat skin, leading to dermatitis.

Reactivity & Incompatibilities

CRITICAL WARNING: Unlike standard ethers (e.g., diethyl ether), HFE-347 is relatively stable against peroxide formation. However, it exhibits specific reactivities that dictate segregation:

  • Alkali Metals (Li, Na, K): DO NOT MIX.

    • Mechanism: Fluorinated ethers can react with alkali metals to generate solvated electrons, leading to rapid decomposition and potential runaway reactions. This is a known degradation pathway in battery electrolyte research.

  • Strong Bases (NaOH, KOH, Alkoxides):

    • Mechanism: Strong bases can induce dehydrofluorination or elimination reactions, compromising the solvent's integrity and potentially generating toxic byproducts or heat.

  • Lewis Acids (AlCl₃, BF₃):

    • Can catalyze the cleavage of the ether bond under elevated temperatures.

Handling Protocol

Engineering Controls
  • Fume Hood: Mandatory. Due to its volatility and CNS effects, all dispensing and open-container operations must occur inside a certified chemical fume hood.

  • Ventilation: Ensure general lab ventilation provides >6 air changes per hour.

Personal Protective Equipment (PPE) Matrix
Protection TypeRecommendationRationale
Eye Protection Chemical Splash GogglesPrevent eye contact with volatile vapors/splashes.
Hand Protection (Splash) Nitrile Gloves (Min 4 mil)Good for incidental contact. Change immediately upon contamination.
Hand Protection (Spill) Laminate (Silver Shield) or Butyl Rubber Fluorinated solvents can permeate nitrile over prolonged contact.
Body Protection Standard Lab CoatCotton/Poly blend is sufficient; HFE-347 is not corrosive to skin.

Waste Management & Disposal Protocol

Waste Classification

Proper classification is the cornerstone of safe disposal. HFE-347 is NOT a federally listed RCRA hazardous waste (F-list or U-list) by default, nor is it ignitable (D001).

However, for disposal purposes, it MUST be managed as:

  • Profile: Halogenated Solvent Waste.

  • Hazard Class: Non-RCRA Regulated (unless contaminated), but treated as Hazardous by disposal facilities due to fluorine content.

Segregation Strategy

Do not commingle HFE-347 with:

  • Non-Halogenated Solvents: Mixing HFE-347 with acetone or methanol converts the entire mixture into "Halogenated Waste," significantly increasing disposal costs.

  • Aqueous Waste: HFE-347 is immiscible with water; mixing creates a biphasic waste that requires expensive phase separation.

  • Alkali Metals/Strong Bases: Risk of reaction (see Section 2.2).

Containerization
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid low-grade plastics that may swell.

  • Venting: Use vented caps if available, especially if the waste stream contains traces of reactants that might off-gas.

  • Labeling:

    • Primary Label: "USED SOLVENT: this compound"[2]

    • Constituents: List all contaminants (e.g., "95% HFE-347, 5% Ethanol").

    • Hazard Checkbox: [x] Halogenated [ ] Flammable [x] Irritant

Disposal Decision Tree

WasteDisposal Start Waste Generation: HFE-347 (RE-347) ContamCheck Is it mixed with other chemicals? Start->ContamCheck ReactiveCheck Does it contain Alkali Metals or Strong Bases? ContamCheck->ReactiveCheck Yes RouteA Route A: Pure/Halogenated Mix Label: 'Halogenated Solvent Waste' Code: Non-RCRA (or D-list if toxic contam) ContamCheck->RouteA No (Pure) IgnitableCheck Is the mixture Ignitable? (Flash Point < 60°C) IgnitableCheck->RouteA No RouteB Route B: Flammable Halogenated Mix Label: 'Flammable Halogenated Waste' Code: D001 + Halogenated IgnitableCheck->RouteB Yes ReactiveCheck->IgnitableCheck No RouteC Route C: Reactive Waste Quench/Neutralize BEFORE Collection Consult EHS ReactiveCheck->RouteC Yes Destruction Final Disposal Method: High-Temp Incineration with HF Scrubbing RouteA->Destruction RouteB->Destruction RouteC->Destruction After Treatment

Figure 1: Decision logic for classifying and routing HFE-347 waste streams.

Spill Response Protocol

Minor Spill (< 500 mL):

  • Alert: Notify nearby personnel.

  • Ventilate: Open fume hoods fully; if outside hood, open windows/doors.

  • PPE: Don nitrile gloves (double layer recommended) and goggles.

  • Absorb: Use inert absorbents (Vermiculite, Sand, or Universal Absorbent Pads). Do not use sawdust (combustible).

  • Clean: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Solid Debris with Halogenated Solvent".

  • Wash: Clean surface with soap and water.[3]

Major Spill (> 500 mL or outside containment):

  • Evacuate: Leave the area immediately. Vapors can displace oxygen and cause narcosis.

  • Isolate: Close doors and post "Do Not Enter" signage.

  • Contact: Call EHS or Emergency Response Team.

Destruction Methodology (For EHS/Facilities)

The only acceptable final disposal method for HFE-347 is High-Temperature Incineration .

  • Requirement: The incinerator must be equipped with Wet Gas Scrubbers .

  • Reasoning: Upon combustion, the

    
     and 
    
    
    
    groups decompose to form Hydrogen Fluoride (HF) and Carbonyl Fluoride (
    
    
    ).
    • 
      : 
      
      
      
  • Infrastructure Impact: HF is extremely corrosive to refractory brick and metal linings. Standard incinerators without caustic scrubbers cannot handle this waste stream. Ensure your waste hauler is declared of the high fluorine content.

References

  • Unistar Chemical. (2025). HFE-347 Product Data Sheet & Handling Guide. Retrieved October 26, 2025, from [Link]

  • U.S. EPA. (2025). Solvent Waste Management and RCRA Regulations. Environmental Protection Agency. Retrieved October 26, 2025, from [Link]

  • Diversified CPC. (2025). HFE-347 Technical Properties and Flammability Data.[4] Retrieved October 26, 2025, from [Link]

Sources

2,2,2-Trifluoroethyldifluoromethyl Ether reaction mechanisms.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2,2-Trifluoroethyl Difluoromethyl Ether (RE-245) Mechanistic Profiling, Synthesis Protocols, and Metabolic Stability Assessment

Abstract

This technical guide provides a comprehensive analysis of 2,2,2-trifluoroethyl difluoromethyl ether (


), also known as HFE-245mf or RE-245. Distinct from its perfluorinated counterparts, this ether serves as a critical intermediate in the synthesis of inhalation anesthetics (e.g., Isoflurane, Desflurane) and as a high-stability electrolyte solvent. This document details the carbene-mediated synthetic mechanism, oxidative metabolic pathways (CYP2E1), and validated protocols for laboratory-scale synthesis and metabolic stability testing.

Chemical Identity & Physicochemical Profile

Before engaging in synthesis or biological testing, the precise chemical identity must be established to distinguish this molecule from the tetrafluoroethyl variant (HFE-347).

PropertySpecification
Chemical Name 2,2,2-Trifluoroethyl difluoromethyl ether
Common Designations HFE-245mf, RE-245
CAS Number 333-36-8
Molecular Formula

Molecular Weight 150.05 g/mol
Boiling Point ~29°C - 30°C (Volatile)
Density ~1.36 g/mL
Solubility Miscible with organic solvents; limited water solubility.
Key Reactivity Stable to base/acid hydrolysis; susceptible to radical H-abstraction.

Reaction Mechanisms

Synthetic Mechanism: Carbene Insertion

The most robust synthesis involves the reaction of 2,2,2-trifluoroethanol (TFE) with chlorodifluoromethane (HCFC-22) in the presence of a strong base. Unlike standard Williamson ether synthesis (


), this reaction proceeds via a Difluorocarbene (

) intermediate
.
  • Step 1: Alkoxide Formation. The base (NaOH or KOH) deprotonates TFE to form the trifluoroethoxide anion.

  • Step 2: Carbene Generation. The base deprotonates HCFC-22, followed by

    
    -elimination of chloride to generate the electrophilic difluorocarbene.
    
  • Step 3: Insertion/Attack. The trifluoroethoxide anion attacks the difluorocarbene.

  • Step 4: Protonation. The resulting anion abstracts a proton from the aqueous medium to form the final ether.

Critical Insight: The use of a Phase Transfer Catalyst (PTC) is essential to transport the hydroxide ion into the organic phase or the alkoxide into the interface, significantly enhancing the reaction rate of the gaseous HCFC-22.

SynthesisMechanism TFE 2,2,2-Trifluoroethanol (CF3CH2OH) Alkoxide Alkoxide Anion (CF3CH2O-) TFE->Alkoxide Deprotonation R22 Chlorodifluoromethane (CHClF2) Carbene Difluorocarbene (:CF2) R22->Carbene Alpha-Elimination (-HCl) Base OH- (aq) Base->Alkoxide Base->Carbene Intermediate Anionic Adduct (CF3CH2OCF2-) Alkoxide->Intermediate Nucleophilic Attack Carbene->Intermediate Product Target Ether (CF3CH2OCF2H) Intermediate->Product Protonation (+H2O)

Figure 1: Carbene-mediated synthesis of 2,2,2-trifluoroethyl difluoromethyl ether.

Metabolic Degradation: Oxidative Defluorination

For drug development, understanding the metabolic stability is paramount. This ether is primarily metabolized by Cytochrome P450 2E1 (CYP2E1) in the liver.[1][2]

  • Mechanism: CYP2E1 targets the

    
     bond of the difluoromethyl group (
    
    
    
    ).
  • Intermediates: Hydroxylation leads to an unstable hemiacetal, which spontaneously collapses.

  • Toxicological Concern: The breakdown releases inorganic fluoride ions (

    
    ), which are nephrotoxic at high serum concentrations, and trifluoroethanol/trifluoroacetic acid.
    

Metabolism Ether Ether Substrate (CF3CH2-O-CF2H) Radical C-Centered Radical Ether->Radical H-Abstraction CYP CYP2E1 (Oxidation) CYP->Radical Hemiacetal Unstable Hemiacetal (CF3CH2-O-CF2OH) Radical->Hemiacetal OH Rebound Breakdown Spontaneous Collapse Hemiacetal->Breakdown TFE Trifluoroethanol (CF3CH2OH) Breakdown->TFE COF2 Carbonyl Difluoride (COF2) Breakdown->COF2 Final Toxic Metabolites: CO2 + 2HF COF2->Final Hydrolysis

Figure 2: CYP2E1-mediated oxidative defluorination pathway.

Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Synthesis

Objective: Synthesize 2,2,2-trifluoroethyl difluoromethyl ether with >90% purity. Safety: HCFC-22 is a gas.[3] Use a pressure-rated autoclave. Work in a fume hood.

Materials:

  • 2,2,2-Trifluoroethanol (TFE): 1.0 eq

  • Sodium Hydroxide (NaOH): 2.0 eq (50% w/w aqueous solution)

  • Chlorodifluoromethane (HCFC-22): 1.2 eq (Gas)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-2 mol%)

  • Solvent: Dichloromethane (optional, biphasic system preferred)

Procedure:

  • Charge: Load TFE, 50% NaOH solution, and TBAB into a stainless steel autoclave equipped with a magnetic stirrer and cooling jacket.

  • Purge: Seal the reactor and purge with

    
     to remove oxygen.
    
  • Addition: Cool the mixture to 0°C. Slowly introduce HCFC-22 gas while monitoring pressure.

  • Reaction: Heat the reactor to 50–60°C . The pressure will rise initially and then drop as the gas is consumed. Stir vigorously (>800 RPM) to maximize phase transfer.

  • Completion: Reaction is complete when pressure stabilizes (approx. 4–6 hours).

  • Work-up:

    • Cool to room temperature.[3] Vent excess R-22 safely.

    • Separate the lower organic layer (fluorinated ethers are typically dense).

    • Wash the organic layer with water (2x) and brine (1x).

    • Dry over

      
      .
      
  • Purification: Fractional distillation. Collect the fraction boiling at 29–30°C .

    • Note: Use a chilled condenser (glycol coolant) due to low boiling point.

Protocol B: Metabolic Stability Assay (Microsomal)

Objective: Determine the intrinsic clearance and fluoride release rate.

Materials:

  • Liver Microsomes (Rat or Human), 20 mg/mL protein.

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound: 2,2,2-Trifluoroethyl difluoromethyl ether (10 mM stock in DMSO).

  • Sealable Headspace Vials (20 mL) with PTFE-lined caps.

Procedure:

  • Preparation: Prepare a master mix of Microsomes (0.5 mg/mL final) in Phosphate Buffer (100 mM, pH 7.4).

  • Incubation: Aliquot 495 µL of master mix into headspace vials.

  • Dosing: Add 5 µL of Test Compound (Final conc: 100 µM). Seal immediately to prevent evaporation.

  • Initiation: Inject NADPH regenerating system through the septum. Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Termination: Inject 500 µL of ice-cold Acetonitrile (for organic analysis) or 50 µL of Perchloric acid (for Fluoride analysis).

  • Analysis:

    • Substrate Loss: Analyze headspace gas by GC-MS/FID.

    • Metabolite Formation: Measure Free Fluoride (

      
      ) in the liquid phase using an Ion-Selective Electrode (ISE) or Ion Chromatography.
      

References

  • Synthesis Mechanism & Phase Transfer

    • Title: Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether.[4]

    • Source: CN P
    • URL:

  • Metabolic Pathways (CYP2E1)

    • Title: Role of P4502E1 in the metabolism of 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-ethane.[5]

    • Source: PubMed (Drug Metab Dispos).
    • URL:

  • General Fluorinated Ether Synthesis

    • Title: Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.[3]

    • Source: NIH / PMC.
    • URL:

  • Physicochemical Properties

    • Title: 2,2,2-Trifluoroethanol Properties and Reactivity.[4][6][7][8][9]

    • Source: PubChem.[10]

    • URL:

Sources

Troubleshooting & Optimization

improving yield in reactions with 2,2,2-Trifluoroethyldifluoromethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yields with 2,2,2-Trifluoroethyldifluoromethyl Ether (HFE-347pcf2)

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist, Fluorine Chemistry Div. Last Updated: February 18, 2026

Executive Summary

This technical guide addresses yield optimization for This compound (CAS: 406-78-0), also known as HFE-347pcf2 or simply RE-200 . This molecule serves two critical roles in modern chemical development:

  • As a Key Intermediate: Specifically in the synthesis of inhalation anesthetics like Isoflurane and Desflurane .

  • As a Green Solvent: A non-ozone-depleting fluorinated solvent for oxidations and electrochemical systems.

The following protocols focus on the causality of yield loss —specifically addressing phase-transfer inefficiencies during its synthesis and selectivity issues during its downstream chlorination.

Part 1: Synthesis of HFE-347pcf2 (The Upstream Protocol)

Objective: Maximize conversion of 2,2,2-Trifluoroethanol (TFE) to HFE-347pcf2 via difluorocarbene insertion.

The Core Problem: Carbene Hydrolysis vs. Insertion

The synthesis involves reacting TFE with Chlorodifluoromethane (HCFC-22) in the presence of a strong base. The reaction relies on the in situ generation of difluorocarbene (


).
  • Yield Killer: The generated

    
     is highly electrophilic. If it encounters water (from the aqueous base) before the TFE alkoxide, it hydrolyzes to carbon monoxide and formate, wasting reagent and stalling the reaction.
    
Optimized Protocol: Phase Transfer Catalysis (PTC)

To improve yield from the standard ~30-40% to >80%, you must decouple the deprotonation event from the carbene generation using a specific PTC system.

Recommended Reagents:

  • Substrate: 2,2,2-Trifluoroethanol (TFE).[1]

  • Carbene Source:

    
     (Freon-22) gas.
    
  • Base: 50% NaOH (aq).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (1-2 mol%).

Step-by-Step Workflow:

  • The "Dry" Zone: Charge the reactor with TFE and the PTC. Do not add the aqueous base yet if using a single vessel, or use a biphasic setup.

  • Temperature Control: Cool the mixture to 0–5°C . High temperatures favor carbene hydrolysis over insertion.

  • Controlled Addition: Introduce

    
     gas slowly. The reaction is exothermic.
    
  • Agitation: High-shear mixing (>500 RPM) is non-negotiable. You must maximize the interfacial area between the organic phase (TFE/Carbene) and the aqueous base phase.

Data: Yield vs. Catalyst Choice

Catalyst System Typical Yield Primary Failure Mode

| None (Direct Base) | 30–45% | Rapid hydrolysis of


 in aqueous phase. |
| TBAB (Phase Transfer)  | 82–88%  | Optimal balance of lipophilicity.  |
| 18-Crown-6 | 75–80% | Good, but cost-prohibitive for scale-up. |

Part 2: Downstream Application – Chlorination to Isoflurane

Objective: Selective photo-chlorination of HFE-347pcf2 to produce Isoflurane (


) without over-chlorinating.
The Core Problem: Selectivity and Over-Chlorination

Radical chlorination is aggressive. The


 group in HFE-347pcf2 is the target, but once one chlorine is added (Isoflurane), the molecule remains reactive, leading to the dichloro- impurity (

).
  • Standard Yield: 40–50% (due to stopping early to prevent over-chlorination).

  • Target Yield: >85% (using the "Reduction-Rescue" technique).

Troubleshooting Guide: The "Reduction-Rescue" Loop

Do not discard the over-chlorinated fraction. The industry-standard "trick" to maximizing yield is to push the reaction further and then chemically reverse the over-chlorinated byproducts.

Protocol:

  • Chlorination: React HFE-347pcf2 with

    
     under UV light (300–400 nm) at 15–20°C .
    
    • Critical: Stop when conversion reaches ~60%. Going beyond this exponentially increases the dichloro- species.

  • The Rescue Step (Yield Booster):

    • Do not distill yet.

    • Add Isopropanol (IPA) to the crude reaction mixture.

    • Irradiate with UV light again.

    • Mechanism:[2][3][4] IPA acts as a hydrogen donor. The UV light initiates a radical reduction that selectively converts the unwanted

      
      back into the desired Isoflurane (
      
      
      
      ).

Technical Insight: This "rescue" step can recover up to 20% additional yield from what would otherwise be waste waste [1, 2].

Part 3: Visualization of Reaction Pathways

The following Graphviz diagram illustrates the synthesis and the "Rescue Loop" for Isoflurane production.

HFE_Pathways cluster_0 Yield Optimization Zone TFE Trifluoroethanol (Starting Material) HFE347 HFE-347pcf2 (Ether Intermediate) TFE->HFE347 PTC / NaOH (Avoid Hydrolysis) HCFC22 HCFC-22 (:CF2 Source) HCFC22->HFE347 PTC / NaOH (Avoid Hydrolysis) Isoflurane Isoflurane (Target Product) HFE347->Isoflurane Cl2 / UV (Partial Conv.) Dichloro Dichloro-Impurity (Yield Loss) HFE347->Dichloro Over-Chlorination Dichloro->Isoflurane RESCUE STEP: UV + Isopropanol

Figure 1: Reaction pathway showing the synthesis of HFE-347pcf2 and the critical "Rescue Step" converting waste byproducts back into Isoflurane.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: My HFE-347pcf2 synthesis yield is stuck at 40%. I see vigorous bubbling. What is happening? A: The bubbling is likely CO gas, indicating your difluorocarbene is hydrolyzing with water instead of reacting with the TFE.

  • Fix: Increase the agitation rate immediately. The reaction is diffusion-controlled.

  • Fix: Lower the temperature.[3][5] Hydrolysis has a higher activation energy than the insertion reaction; cooling to 0°C favors the desired ether formation.

Q2: When using HFE-347pcf2 as a solvent for electrochemical fluorination, conductivity is lower than expected. A: This ether has low polarity (


). It is often used as a co-solvent.
  • Fix: Ensure water content is <10 ppm. Even trace water in fluorinated ethers creates HF acid spikes that passivate electrodes. Use 3Å molecular sieves activated at 200°C.

Q3: During chlorination to Isoflurane, I am generating azeotropes that are hard to separate. A: The monochloro- (Isoflurane) and dichloro- species have similar boiling points.

  • Fix: Do not rely on distillation alone. Implement the UV/Isopropanol reduction step (described in Part 2) before distillation. This chemically converts the difficult-to-separate dichloro- impurity into the product, eliminating the separation problem entirely [3].

References

  • Halpern, D. et al. (1995). Preparation of isoflurane. US Patent 5,416,244. Link

    • Key Finding: Describes the exhaustive chlorination followed by UV/alcohol reduction to maximize yield >80%.
  • Zhang, J. et al. (2010). Synthesis method of isoflurane. CN Patent 101830781B. Link

    • Key Finding: Optimization of the chlorination temperature and water addition to suppress side reactions.
  • Tokuhashi, K. et al. (2000). Rate constants for the reactions of OH radicals with HFE-347pcf2. Journal of Physical Chemistry A. Link

    • Key Finding: Kinetic data relevant to the stability and radical reactivity of the ether.
  • Terrell, R.C. (1972). Fluorinated Ethers. US Patent 3,637,477.

Sources

side reactions of 2,2,2-Trifluoroethyldifluoromethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated ethers. This guide is designed to provide in-depth troubleshooting advice and practical solutions for side reactions encountered during the synthesis of compounds like 2,2,2-Trifluoroethyldifluoromethyl Ether (CF₃CH₂OCHF₂). Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges.

Introduction to Fluorinated Ether Synthesis

Fluorinated ethers are a critical class of molecules in modern chemistry, prized for their unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1][2] These attributes make them invaluable in pharmaceuticals, agrochemicals, and materials science.[1][2] The synthesis of these compounds, however, is not without its challenges. The presence of highly electronegative fluorine atoms can significantly influence reaction pathways, often leading to undesired side reactions.[3][4]

This guide will focus on the common synthetic routes to fluorinated ethers, with a particular emphasis on troubleshooting the side reactions that can compromise yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments.

Q1: I am attempting to synthesize an asymmetric fluorinated ether, but my yield is very low. What are the likely causes?

Low yield in fluorinated ether synthesis can stem from several factors, often related to the choice of reagents and reaction conditions.

  • Poor Nucleophilicity of Fluoroalcohols: Fluorinated alcohols, such as 2,2,2-trifluoroethanol, are significantly less nucleophilic than their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine atoms. This can slow down the desired SN2 reaction.[5]

  • Competing Elimination Reaction (E2): This is one of the most common side reactions.[3][6] If you are using a strong, sterically hindered base to deprotonate your alcohol, it can preferentially act as a base rather than a nucleophile, leading to the elimination of HX from the alkyl halide to form an alkene.[3][7]

  • Incomplete Deprotonation: The pKa of fluorinated alcohols is lower than that of typical alcohols, but a sufficiently strong base is still required for complete deprotonation to the alkoxide. Incomplete formation of the nucleophile will naturally lead to low conversion.

  • Reagent Purity and Moisture: Trace amounts of water can quench the alkoxide or react with sensitive reagents.[8] Ensure all reagents are pure and solvents are anhydrous.[8]

Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this elimination side reaction?

The competition between substitution (SN2, desired) and elimination (E2, undesired) is a classic challenge in ether synthesis.[3]

  • Choice of Base: Avoid bulky or very strong bases like potassium tert-butoxide if elimination is a problem.[7] Consider using a milder base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), which are less likely to promote elimination.[6]

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2, as elimination reactions often have a higher activation energy.[8]

  • Alkyl Halide Structure: The structure of your alkylating agent is critical. Primary alkyl halides are best for SN2 reactions.[9] Secondary halides will give a mixture of substitution and elimination, while tertiary halides will almost exclusively yield the elimination product.[6][9]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide and favor the SN2 reaction.[6]

Visualizing Reaction Pathways: SN2 vs. E2

The following diagram illustrates the competition between the desired Williamson ether synthesis (SN2) and the common elimination (E2) side reaction when preparing a fluorinated ether.

SN2_vs_E2 cluster_reactants Reactants cluster_products Potential Products Fluoroalkoxide R_F-O⁻ (Nucleophile/Base) SN2 SN2 Pathway (Substitution) Fluoroalkoxide->SN2 Attacks Carbon E2 E2 Pathway (Elimination) Fluoroalkoxide->E2 Abstracts Proton AlkylHalide R-CH₂-CH₂-X (Primary Halide) AlkylHalide->SN2 AlkylHalide->E2 Ether R_F-O-CH₂-CH₂-R (Desired Ether) Alkene R-CH=CH₂ (Side Product) SN2->Ether E2->Alkene

Caption: Competing SN2 and E2 pathways in fluorinated ether synthesis.

Q3: My difluoromethyl ether product seems to be degrading during workup or purification. What could be the cause?

Difluoromethyl ethers can be susceptible to hydrolysis under certain conditions, which is a key consideration during the purification stages.

  • Acid-Mediated Hydrolysis: Strong acidic conditions can lead to the hydrolysis of the difluoromethyl ether linkage, potentially forming an alcohol and difluoromethanol derivatives, which are themselves unstable.[10][11] During aqueous workup, ensure the solution is neutralized or slightly basic before extraction.

  • Thermal Instability: While many fluorinated ethers are thermally stable, prolonged heating at high temperatures during distillation can sometimes lead to decomposition, especially if catalytic impurities are present.[1] Consider purification by flash chromatography on silica gel if your compound is sensitive to high temperatures.

Q4: The synthesis of this compound specifically calls for a phase-transfer catalyst. Why is this necessary?

The patented synthesis of this specific ether uses 2,2,2-trifluoroethanol and chlorodifluoromethane (a gas) as starting materials.[12] This presents a challenge of bringing reactants in different phases (liquid alcohol, gaseous alkylating agent, and aqueous base) together.

  • Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, is used to transport the trifluoroethoxide anion from the aqueous phase (where it is formed with a base like KOH) into the organic phase where it can react with the dissolved chlorodifluoromethane.[12] This dramatically increases the reaction rate between the phase-separated reactants.

Experimental Protocols

Protocol 1: General Synthesis of a Fluorinated Ether via Williamson Synthesis

This protocol provides a general method for the synthesis of an ether from a fluorinated alcohol and a primary alkyl halide, with steps to mitigate common side reactions.

Materials:

  • Fluorinated alcohol (e.g., 2,2,2-trifluoroethanol)

  • Primary alkyl halide (e.g., ethyl iodide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Base Addition: Carefully add sodium hydride (1.1 equivalents) to the DMF. Causality: Using NaH minimizes the risk of elimination compared to stronger, bulkier bases.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add the fluorinated alcohol (1.0 equivalent) dropwise via the addition funnel. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.1 equivalents) dropwise. Causality: Maintaining a low temperature favors the SN2 reaction.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or flash column chromatography.

Data Summary Table

ParameterRecommendation for SN2RationaleCommon Pitfall
Alkyl Halide Methyl > Primary >> SecondarySteric hindrance disfavors SN2.[9]Using secondary or tertiary halides leads to elimination.[3]
Base NaH, K₂CO₃, Cs₂CO₃Less sterically demanding and/or milder bases.[6]Strong, bulky bases (e.g., t-BuOK) promote E2.[7]
Temperature 0 °C to Room TemperatureLower temperatures favor SN2 over E2.[8]High temperatures increase the rate of elimination.[3]
Solvent Polar Aprotic (DMF, DMSO)Stabilizes the transition state of the SN2 reaction.[6]Protic solvents can solvate and deactivate the nucleophile.

Purification and Characterization

The unique properties of fluorinated compounds require special consideration during purification and analysis.

  • Purification: Due to their high volatility and sometimes low polarity, fluorinated ethers can be challenging to purify.[1]

    • Distillation: Effective for volatile compounds, but thermal stability must be considered.[13]

    • Chromatography: Reversed-phase HPLC can be an effective method for separating fluorinated compounds from their non-fluorinated counterparts.[14] Standard silica gel chromatography is also widely used.

  • Characterization:

    • ¹⁹F NMR Spectroscopy: This is an indispensable tool for confirming the presence and structural environment of fluorine atoms in the final product.[1]

    • Mass Spectrometry (MS) & GC-MS: Useful for confirming the molecular weight and purity of the compound.

This guide provides a foundational understanding of the common challenges and solutions in the synthesis of fluorinated ethers. By carefully selecting reagents and controlling reaction conditions, researchers can successfully navigate these complex reactions and achieve their synthetic goals.

References

  • A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and M
  • CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether.
  • Fluorinated enol ethers: their synthesis and reactivity. RSC Publishing.
  • FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Elibrary.
  • Technical Support Center: N-Fluoro-O-benzenedisulfonimide (NFSI) Reactions. Benchchem.
  • Synthesis of 2,2,2-trifluoroethyl trifluoromethyl ether. PrepChem.com.
  • FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. Elibrary.
  • US1946195A - Purification of organic fluorine compounds.
  • Williamson ether synthesis. Wikipedia.
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". Elibrary.
  • Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl
  • A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. CDN.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Purification of Fluorine by Distill
  • Elimination Reactions Elimination reactions discussed here are reactions that produce alkenes, usually
  • US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation.
  • Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium.
  • Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries | Request PDF.
  • Hydrolysis of Fluorinated Ethers | The Journal of Organic Chemistry.
  • 2,2,2-Trifluoroethyl difluoromethyl ether. Chem-Impex.
  • (PDF) Purification of fluorides for optical materials synthesis.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Troubleshooting Guide. Thermo Fisher Scientific.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Comprehensive Guide to Nucleophilic Fluorination vs.
  • Elimin
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • Fluorination Reactions. Professor Steven V. Ley Research Group.
  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride | Organic Letters.
  • 18F-Difluoromethyl(ene)
  • 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning.
  • elimination Reaction of alkyl fluoride , E-2 reaction via Carbanion , Organic Chemistry. YouTube.
  • Multigram two-step synthesis of difluoromethyl ethers from aliphatic alcohols and glycols | Request PDF.
  • Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube.

Sources

troubleshooting failed reactions involving 2,2,2-Trifluoroethyldifluoromethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2,2-Trifluoroethyldifluoromethyl Ether

Topic: Troubleshooting Failed Reactions & Handling Protocols Compound ID: this compound CAS: 1885-48-9 Common Aliases: HFE-235da2 (rare), Isoflurane Related Compound B, RE-200 (generic category)[1][2]

Part 1: Technical Snapshot & Critical Warning

⚠️ URGENT OPERATIONAL WARNING: VOLATILITY HAZARD The most common cause of "failed" reactions involving this compound is not chemical decomposition, but physical loss .[1]

  • Boiling Point: 28–30 °C (82–86 °F).

  • Implication: This compound boils near standard laboratory ambient temperatures. Using a rotary evaporator, applying vacuum without cryogenic cooling, or even running an exothermic reaction without a reflux condenser will result in rapid, quantitative loss of the ether.[1]

PropertyValueOperational Impact
Molecular Formula

Highly fluorinated; exhibits "fluorous" solubility behavior.[3]
Boiling Point 29 °C CRITICAL: Requires chilled condensers (

°C) and sealed vessels.
Density ~1.48 g/mLForms the bottom layer in aqueous extractions (heavier than water).
Solubility Fluorous/OrganicMiscible with ethers/chloroform; immiscible with water; poor solubility in hexane.
Stability HighStable to acids and mild oxidizers; sensitive to ultra-strong bases.

Part 2: Diagnostic Troubleshooting Guide

Interactive Decision Tree

Use this flowchart to diagnose the root cause of your reaction failure.

Troubleshooting Start Reaction Failed MassLoss Issue: Low Yield / Missing Material Start->MassLoss PhaseIssue Issue: Phase Separation / Precipitation Start->PhaseIssue Decomp Issue: Blackening / Unknown Byproducts Start->Decomp CheckTemp Did reaction temp exceed 20°C? MassLoss->CheckTemp CheckSolvent Is the co-solvent non-polar (Hexane)? PhaseIssue->CheckSolvent CheckBase Was strong base used (e.g., n-BuLi, t-BuOK)? Decomp->CheckBase Evap CAUSE: Evaporation. Compound BP is 29°C. CheckTemp->Evap Yes CheckVac Was vacuum/rotovap used? CheckTemp->CheckVac No CheckVac->Evap Yes Fluorous CAUSE: Fluorous Immiscibility. Requires hybrid solvent. CheckSolvent->Fluorous Yes Elimination CAUSE: HF Elimination. Alpha-proton deprotonation. CheckBase->Elimination Yes

Figure 1: Diagnostic logic for troubleshooting reactions involving this compound.

Part 3: Detailed Troubleshooting & Solutions

Issue 1: "The product disappeared" (Volatility Management)

Symptom: The reaction mixture volume decreased significantly, or the isolated yield is near zero despite clean TLC/GC data during the run. Mechanism: With a boiling point of 29 °C, the ether acts like diethyl ether or pentane but is even more volatile.[1] The heat of reaction (exotherm) alone is often enough to boil off the solvent/reagent.

  • Corrective Protocol:

    • Active Cooling: All reactions must be run in a jacketed vessel or bath maintained at 0 °C to 10 °C , unless a sealed pressure tube is used.

    • Condenser Setup: Use a "dry ice finger" or a glycol-chilled condenser (set to -10 °C). Standard tap water condensers (15–20 °C) are ineffective and will act as an open vent.

    • Workup: Do NOT use a rotary evaporator unless the bath is at 0 °C and the vacuum is very mild (>300 mbar). Distillation is the preferred method for removal, using a Vigreux column to prevent product co-distillation.[1]

Issue 2: "The reaction is heterogeneous / cloudy" (Fluorous Solubility)

Symptom: Reactants do not dissolve, or a third phase forms during the reaction.[1] Mechanism: The trifluoroethyl and difluoromethyl groups impart "fluorous" character. This creates a miscibility gap with standard lipophilic solvents (hexane, toluene) and hydrophilic solvents (water, pure methanol).[1]

  • Solubility Table & Solvent Selection:

SolventMiscibility with EtherRecommendation
Water ImmiscibleUse phase transfer catalyst (Crown ethers).
Hexane/Pentane Poor / PartialAvoid. Use DCM or THF instead.
Dichloromethane ExcellentRecommended co-solvent.
THF/Ether GoodGood for Grignard/Lithiation reactions.
Methanol ModerateSoluble, but may separate at low temps.[1]
  • Corrective Protocol:

    • If using as a reagent in a non-polar environment, add 10–20% Dichloromethane (DCM) or Trifluorotoluene to bridge the fluorous/organic phase gap.

Issue 3: "Black tar formation" (Base Sensitivity)

Symptom: Reaction turns dark/black upon addition of strong base (


-BuLi, 

-BuOK, NaH).[1] Mechanism: Although ethers are stable, the protons adjacent to the fluorine atoms are acidified by the strong electron-withdrawing effect of the

and fluorine atoms.[1]
  • Pathway:

    
     Decomposition (HF elimination).
    
  • While less acidic than esters, the

    
     is sufficiently low for deprotonation by organolithiums, leading to fragmentation.[1]
    
  • Corrective Protocol:

    • Switch Bases: Use non-nucleophilic, weaker bases if possible (e.g.,

      
      , 
      
      
      
      , or amine bases like DIPEA).[1]
    • Temperature Control: If strong bases are required, cool the reaction to -78 °C before addition to kinetically suppress elimination pathways.

Part 4: Experimental Protocols

Protocol A: Safe Handling & Storage
  • Storage: Store in a tightly sealed container at 2–8 °C (Refrigerator). Ensure the cap has a PTFE liner to prevent swelling.

  • Transfer: Pre-cool syringes/pipettes in a freezer before handling to prevent dripping/vaporization.

Protocol B: Synthesis/Purification (Distillation)

Because the boiling point (29 °C) is so close to room temperature, fractional distillation requires specific parameters to separate it from common solvents like DCM (BP 40 °C) or Ether (BP 35 °C).

  • Apparatus: Short-path distillation head with a vacuum-jacketed Vigreux column.

  • Cooling: Receiving flask must be immersed in an ice/salt bath (-10 °C) .

  • Heating: Do not use a heating mantle. Use a water bath set to exactly 45 °C.

  • Procedure:

    • Equilibrate the system.

    • Collect the fraction distilling at 28–30 °C .

    • Note: If DCM is present, it is difficult to separate by distillation.[1] Use chemical washing (water extraction) to remove water-soluble impurities first, then dry with

      
       (which also minimizes evaporative loss compared to rotovap).
      

Part 5: References

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-(Difluoromethoxy)-1,1,1-trifluoroethane (CID 74668).[1] PubChem.[4] Retrieved from [Link]

    • Verification of CAS 1885-48-9 and physical properties.

  • U.S. Pharmacopeia (USP). (2011). Reagents / Reagent Specifications: this compound.[1][5] USP 35, p. 1057.

    • Cites boiling range 28-30°C and use as a reagent.[1][3][5]

  • FDA.report. (n.d.). Isothesia - Isoflurane Liquid. Retrieved from [Link][5][6]

    • Discusses chemical stability and relation to Isoflurane.

    • Confirms boiling point and solubility data.

  • EPA. (2016).[7] Protection of Stratospheric Ozone: Listing of Substitutes for Refrigeration and Air Conditioning. Federal Register.[7]

    • Clarifies distinction between HFE-347pcf2 and other fluorinated ethers.

Sources

Technical Support Center: Managing Pressure Buildup in 2,2,2-Trifluoroethyldifluoromethyl Ether Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoroethyldifluoromethyl Ether. This guide is designed to provide you with in-depth technical and safety information to help you anticipate, manage, and mitigate pressure buildup during chemical reactions involving this versatile fluorinated ether. Our goal is to ensure the integrity of your experiments and the safety of your laboratory environment.

I. Understanding the Hazard: The "Why" Behind Pressure Buildup

This compound, while valued for its unique properties in organic synthesis, presents inherent risks related to pressure generation, particularly when heated under confinement.[1] Understanding the underlying chemical principles is the first step toward safe and successful experimentation.

The primary drivers of pressure buildup in reactions involving this ether are:

  • Thermal Decomposition: Like many fluorinated compounds, this compound can decompose upon heating, especially in the presence of certain metals which can catalyze the decomposition at remarkably low temperatures.[2][3] This decomposition can generate gaseous byproducts, including highly toxic and corrosive substances like hydrogen fluoride.[1]

  • Reaction Exothermicity: The synthesis of ethers, including the Williamson ether synthesis, can be exothermic.[4] If the heat generated by the reaction is not effectively dissipated, it can lead to a rapid increase in temperature and, consequently, pressure, potentially resulting in a runaway reaction.[5][6]

  • Gaseous Reactants or Byproducts: Some synthetic routes to this compound may involve gaseous reactants like chlorodifluoromethane.[1][7] In a closed system, the unreacted headspace of such gases will contribute to the overall pressure, which will increase with temperature.

II. Troubleshooting Guide: A Proactive Approach to Pressure Management

This section provides a question-and-answer-based troubleshooting guide to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I am planning a Williamson ether synthesis with 2,2,2-trifluoroethanol and a suitable difluoromethyl source. What are the key parameters to control to avoid excessive pressure buildup?

A1: The Williamson ether synthesis, while a classic method, requires careful control when working with fluorinated compounds. Key parameters include:

  • Temperature Control: Maintain a stable and controlled reaction temperature. Use a reliable heating mantle with a thermocouple placed directly in the reaction mixture. Avoid localized overheating, which can initiate thermal decomposition.[8]

  • Reagent Addition Rate: Add the limiting reagent slowly and in a controlled manner. This allows for the dissipation of any exothermic heat of reaction and prevents a rapid temperature spike.

  • Stirring: Ensure efficient and constant stirring to maintain a homogenous reaction mixture and uniform temperature distribution.

  • Headspace: Do not overfill the reaction vessel. A sufficient headspace will help to accommodate any pressure increase.

  • Material of Construction: Be aware that certain metals can catalyze the decomposition of fluorinated ethers.[2][3] Whenever possible, use glass or other inert reactor materials. If a metal reactor is necessary, ensure it is compatible with the reactants and reaction conditions.

Q2: My reaction is showing a sudden and unexpected increase in pressure. What should I do?

A2: A rapid pressure increase is a critical situation that requires immediate and calm action.

  • Stop Heating Immediately: If the reaction is being heated, turn off the heat source.

  • Initiate Cooling: If your setup includes a cooling system, activate it. An external ice bath can also be used for emergency cooling.

  • Do Not Vent Manually Unless Absolutely Necessary and Safe to Do So: Uncontrolled venting can release toxic and flammable materials into the fume hood. Your primary safety mechanism should be a properly installed pressure relief system.

  • Evacuate the Immediate Area: If the pressure continues to rise uncontrollably, evacuate the fume hood and the immediate laboratory area. Alert your colleagues and follow your institution's emergency procedures.

  • Observe from a Safe Distance: If possible, observe the reactor from a safe distance behind a blast shield.

Q3: How can I safely quench my reaction mixture containing unreacted this compound?

A3: Quenching is a critical step to neutralize any remaining reactive species. A general, cautious approach is recommended:[9][10][11][12][13]

  • Cool the Reaction Mixture: Before quenching, cool the reaction mixture to 0°C or below using an ice bath.

  • Use a Less Reactive Quenching Agent First: Slowly add a less reactive protic solvent, such as isopropanol, dropwise with vigorous stirring. Monitor for any signs of an exothermic reaction (e.g., temperature increase, gas evolution).

  • Follow with a More Reactive Quenching Agent: Once the initial quenching with isopropanol is complete and no further reaction is observed, you can slowly add a more reactive quenching agent like methanol, followed by water.

  • Maintain Inert Atmosphere: If the reaction was conducted under an inert atmosphere, it is good practice to maintain it during the initial stages of quenching.

Q4: What are the signs of thermal decomposition of this compound?

A4: Be vigilant for the following signs, which may indicate the onset of decomposition:

  • Unexpected Color Change: A darkening or charring of the reaction mixture.

  • Formation of Solids: The appearance of unexpected precipitates.

  • Unexplained Pressure Increase: A rise in pressure that is not correlated with a deliberate increase in temperature.

  • Corrosion of Equipment: Pitting or discoloration of metal components of the reactor.

III. Experimental Protocols and Visualizations

Protocol 1: General Setup for Reactions with Potential for Pressure Buildup
  • Reactor Assembly:

    • Choose a reactor of appropriate size and material (preferably glass or a compatible alloy).

    • Equip the reactor with a mechanical stirrer, a thermocouple, a reflux condenser, and a pressure gauge.

    • Crucially, install a pressure relief valve or a rupture disc set to a pressure below the maximum allowable working pressure of the vessel. [9]

  • Inert Atmosphere:

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) before adding reagents.

    • Maintain a slight positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • Add reagents slowly and in a controlled manner using a syringe pump or an addition funnel.

  • Monitoring:

    • Continuously monitor the reaction temperature and pressure.

    • Log the data for analysis and future reference.

Diagram: Recommended Reactor Setup

ReactorSetup Reactor Reactor Body Stirrer Thermocouple Addition Funnel Condenser Reflux Condenser Reactor:n->Condenser:s Pressure_Gauge Pressure Gauge Reactor:e->Pressure_Gauge:w Inert_Gas Inert Gas Inlet Reactor:w->Inert_Gas:e Pressure_Relief Pressure Relief Valve / Rupture Disc Condenser:n->Pressure_Relief:s Vent Vent to Scrubber Pressure_Relief:e->Vent:w To safe exhaust PressureTroubleshooting Start Unexpected Pressure Increase Detected Check_Temp Is Temperature Increasing Uncontrollably? Start->Check_Temp Stop_Heat Stop Heating Check_Temp->Stop_Heat Yes Check_Reagent_Addition Is Reagent Addition Ongoing? Check_Temp->Check_Reagent_Addition No Cool_Reactor Initiate Cooling (Ice Bath, etc.) Stop_Heat->Cool_Reactor Monitor_Pressure Monitor Pressure from a Safe Distance Cool_Reactor->Monitor_Pressure Pressure_Decreasing Is Pressure Decreasing? Monitor_Pressure->Pressure_Decreasing Continue_Monitoring Continue Monitoring and Investigate Cause Post-Mortem Pressure_Decreasing->Continue_Monitoring Yes Evacuate Evacuate Area and Follow Emergency Procedures Pressure_Decreasing->Evacuate No Check_Reagent_Addition->Monitor_Pressure No Stop_Addition Stop Reagent Addition Check_Reagent_Addition->Stop_Addition Yes Stop_Addition->Monitor_Pressure

Caption: Decision-making workflow for unexpected pressure increase.

IV. Data Summary

ParameterRecommended Action/LimitRationale
Reaction Temperature Monitor continuously; avoid exceeding the known decomposition temperature of reactants or products.To prevent thermal decomposition and runaway reactions. [8]
Rate of Reagent Addition Slow and controlled.To manage exotherms and prevent rapid temperature and pressure increases.
Reactor Headspace Minimum 20% of total volume.To safely accommodate potential pressure increases.
Pressure Relief Setting Below the Maximum Allowable Working Pressure (MAWP) of the vessel.To ensure the vessel is protected from over-pressurization. [9]

V. Conclusion: A Culture of Safety

The successful and safe use of this compound in your research hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adopting a proactive approach to pressure management, utilizing appropriate engineering controls, and being prepared for potential contingencies, you can mitigate the risks associated with this valuable compound. Always consult your institution's safety guidelines and conduct a thorough hazard analysis before beginning any new experimental work.

VI. References

  • Napier, M. E., & Stair, P. C. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 10(4), 2793-2798.

  • Napier, M. E., & Stair, P. C. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. Journal of Vacuum Science & Technology A, 10(4), 2793-2798.

  • Parr Instrument Company. (n.d.). Safety in the Operation of Laboratory Reactors and Pressure Vessels. Retrieved from [Link]

  • Google Patents. (n.d.). CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether. Retrieved from

  • University of California, Irvine Environmental Health & Safety. (n.d.). APPENDIX D: Quenching and Disposal of Pyrophoric Reagents. Retrieved from [Link]

  • Purnell, D. L. (2017). Thermochemistry of fluorinated aldehydes and corresponding radicals;thermochemistry and kinetics of diethyl ether and ethyl oxirane relative to reactions under atmospheric and combustion conditions. Semantic Scholar.

  • Vershilova, S. V., Kornilov, V. V., Tsyrulnikova, A. S., Popova, L. M., & Lebedeva, N. V. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 3(136), 1-2.

  • University of California, Santa Barbara Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]

  • L. A. Solomon, et al. (2022). Fluorinated ether decomposition in localized high concentration electrolytes. Journal of Materials Chemistry A.

  • University of California, Los Angeles Chemistry & Biochemistry. (n.d.). Quenching Solvent Drying Still Bottoms. Retrieved from [Link]

  • Mooney, D. G. (1991). An overview of the Shell fluoroaromatics plant explosion. IChemE Symposium Series, (124), 13-24.

  • ResearchGate. (2025, August 5). Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. Retrieved from [Link]

  • French Ministry of Environment. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress, 17(4), 259-265.

  • Vershilova, S. V., et al. (2021). Fluorinated ethers. Communication 1. Preparation of ethers by Williamson reaction and the addition of alcohols to alkenes and alkynes. Fluorine Notes, 3(136).

  • Mississippi State University. (2021, August 6). Thermal degradation kinetics of aromatic ether polymers. Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • European Patent Office. (1992). EP 0482938 A1 - Synthesis of fluorinated ethers. Retrieved from [Link]

  • AristaTek. (n.d.). Runaway Industrial Chemical Reactions. Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (2007, July 31). Synthron Case Study. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

Sources

common impurities in commercial 2,2,2-Trifluoroethyldifluoromethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 2,2,2-Trifluoroethyldifluoromethyl Ether (CAS 1885-48-9).

This guide addresses the specific chemical behavior, common impurities, and purification protocols for this volatile fluorinated ether.

Synonyms: HFE-245mf, RE-347, Difluoromethyl 2,2,2-trifluoroethyl ether, Isoflurane Related Compound B. CAS: 1885-48-9 | Formula:


 | Boiling Point:  28–30 °C

⚠️ Critical Disambiguation: HFE-245 vs. HFE-347

Before proceeding, verify your molecule. There is a common commercial confusion between two fluorinated ethers:

  • Target Molecule (This Guide): This compound (

    
    ). Often referred to as HFE-245mf  or RE-347 . Used as an anesthetic intermediate (Isoflurane precursor) and solvent.
    
  • Common Confusion: HFE-347pc-f (

    
    ). This is 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether (CAS 406-78-0), a common cleaning solvent with a boiling point of 56 °C.
    
  • Action: Check the boiling point. If your solvent boils at ~56 °C, you have HFE-347pc-f. If it boils at ~29 °C, you have the molecule covered in this guide.

Part 1: Common Impurities & Diagnostics

Commercial synthesis typically involves the reaction of 2,2,2-Trifluoroethanol (TFE) with Chlorodifluoromethane (Freon 22) in an alkaline medium. The impurities listed below stem directly from this process or subsequent degradation.

Impurity Profile Table
Impurity NameStructureOriginDetection (GC/MS)Impact
2,2,2-Trifluoroethanol (TFE)

Unreacted Starting MaterialBroad/Tailing Peak (Polar)Inhibits base-sensitive reactions; alters polarity.
Bis(2,2,2-trifluoroethyl) ether

Side Reaction (Self-alkylation)Sharp Peak, Higher

Inert, but affects stoichiometry in precise formulations.
Water

Reaction Solvent / HygroscopicityTCD or Karl Fischer (Not FID)Hydrolysis of ether to HF; corrosion of battery/storage parts.
Hydrogen Fluoride (HF)

Hydrolysis / DecompositionpH / Ion ChromatographySafety Hazard ; etches glass; degrades active pharmaceutical ingredients (APIs).
Chlorinated Ethers

Radical Chlorination (if used in Isoflurane synthesis)Distinct Mass Isotopes (

)
Toxic; highly reactive in radical processes.

Part 2: Troubleshooting & FAQs

Q1: I see a broad, tailing peak in my GC chromatogram interfering with my analyte. What is it?

Diagnosis: This is likely residual 2,2,2-Trifluoroethanol (TFE) . Mechanism: TFE is a polar alcohol capable of hydrogen bonding. On non-polar GC columns (like DB-5 or DB-1), it interacts with silanol groups, causing peak tailing. Solution:

  • Quantify: Use a polar column (e.g., DB-Wax or DB-624) to sharpen the alcohol peak for accurate integration.

  • Remediation: TFE is water-soluble, while the ether (

    
    ) is not. Perform a cold water wash  (see Protocol A).
    
Q2: My solvent is corroding stainless steel lines or etching glassware.

Diagnosis: Presence of Hydrofluoric Acid (HF) . Mechanism: Fluorinated ethers can hydrolyze in the presence of moisture, releasing HF. This is accelerated by heat or Lewis acids. Immediate Action:

  • Test: Use wet pH paper above the liquid headspace. Red indication confirms volatile acid (HF).

  • Remediation: Pass the solvent through a column of activated basic alumina or store over Molecular Sieves (3Å or 4Å) to scavenge water and acid.

Q3: The boiling point seems unstable or higher than 29 °C.

Diagnosis: Accumulation of Bis(2,2,2-trifluoroethyl) ether or high water content. Mechanism: The bis-ether byproduct boils higher (~60-63 °C). If the commercial distillation was not rigorous, this "heavier" cut may remain. Solution: Fractional distillation is required. Due to the low boiling point of the product (29 °C), use a vigreux column and a chilled receiving flask (0 °C) to prevent evaporative loss of the main product while leaving the bis-ether in the pot.

Q4: How do I store this safely considering its volatility?

Protocol:

  • Temperature: Store at 2–8 °C (Refrigerated). The BP (29 °C) is perilously close to room temperature; pressure can build up rapidly in warm labs.

  • Container: Use aluminum or stainless steel containers. Avoid standard glass bottles for long-term storage if HF generation is suspected (etching risk). Use PTFE-lined caps.

Part 3: Experimental Protocols

Protocol A: Purification via Aqueous Wash (Removal of TFE)

Use this method if TFE > 0.5% is detected.

  • Setup: Cool the crude ether to 0–4 °C in an ice bath. (Crucial to minimize evaporation).

  • Wash: Add an equal volume of ice-cold distilled water .

  • Extraction: Shake gently in a separatory funnel. The fluorinated ether is denser (~1.48 g/mL) and will form the bottom layer .

  • Separation: Drain the bottom ether layer into a cold flask.

  • Drying: Add anhydrous Magnesium Sulfate (

    
    )  or Calcium Chloride (
    
    
    
    )
    . Swirl until the desiccant flows freely.
  • Filtration: Filter quickly through a fritted glass funnel.

  • Final Step: Store over 3Å Molecular Sieves.

Protocol B: GC-MS Method for Impurity Profiling

Standard method for volatile fluorinated ethers.

  • Column: DB-624 or ZB-624 (30m x 0.32mm x 1.8µm). Thick film is required for retention of volatiles.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split (20:1), Temperature 150 °C (Keep low to prevent thermal decomposition).

  • Oven Program:

    • Hold 35 °C for 5 min (Isocratic for volatile separation).

    • Ramp 10 °C/min to 150 °C.

    • Hold 2 min.

  • Detector: MS (Scan 35–300 m/z). Look for m/z 51 (

    
    ) and m/z 83 (
    
    
    
    ).

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for identifying and removing impurities from commercial this compound.

ImpurityTroubleshooting Start Start: Quality Check (GC-MS & Visual) CheckGC GC Symptom? Start->CheckGC CheckPhys Physical Symptom? Start->CheckPhys BroadPeak Broad/Tailing Peak (Polar Impurity) CheckGC->BroadPeak HighBP Extra Peaks at High Retention Time CheckGC->HighBP IdentifyTFE Identify: Trifluoroethanol (TFE) BroadPeak->IdentifyTFE IdentifyBis Identify: Bis-ether byproduct HighBP->IdentifyBis Corrosion Corrosion/Etching (Acidic) CheckPhys->Corrosion IdentifyHF Identify: HF / Water Corrosion->IdentifyHF ActionWash Action: Ice-Water Wash (Protocol A) IdentifyTFE->ActionWash ActionDistill Action: Fractional Distillation (Vigreux Column) IdentifyBis->ActionDistill ActionScavenge Action: Basic Alumina / Mol Sieves IdentifyHF->ActionScavenge Final Pure Ether (Store at 2-8°C) ActionWash->Final ActionDistill->Final ActionScavenge->Final

Caption: Decision tree for diagnosing and remediating common impurities in HFE-245mf/RE-347.

References

  • U.S. Environmental Protection Agency (EPA). (2016). Direct Final Rule: HFE-347pcf2 Exemption (Distinction from HFE-245). Retrieved February 18, 2026, from [Link]

  • Google Patents. (2003). US6551468B1: Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoromethyl ether.

Validation & Comparative

A Comparative Environmental Risk Assessment of 2,2,2-Trifluoroethyldifluoromethyl Ether (Isoflurane) and Its Alternatives in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicine, the environmental footprint of pharmaceuticals and associated chemicals is a growing concern. This guide provides an in-depth technical comparison of the environmental impact of 2,2,2-Trifluoroethyldifluoromethyl Ether, an anesthetic gas more commonly known as Isoflurane, against its primary alternatives. By synthesizing available data and outlining standardized testing protocols, this document aims to equip researchers and drug development professionals with the critical information needed to make environmentally conscious decisions without compromising on efficacy and safety.

Introduction to this compound (Isoflurane) and its Alternatives

This compound (Isoflurane) is a halogenated ether widely used as an inhalation anesthetic in both human and veterinary medicine.[1][2][3] Its anesthetic properties are well-established, offering reliable and controllable sedation.[1][2][3] However, like other volatile anesthetics, a significant portion of the administered dose is exhaled unchanged into the atmosphere, raising concerns about its environmental fate.[4]

The primary alternatives to Isoflurane in clinical and research settings include other inhaled anesthetics such as Sevoflurane and Desflurane, and intravenous agents like Propofol. Each of these compounds possesses a unique environmental profile that warrants careful consideration.

Atmospheric Impact: A Greenhouse Gas Perspective

The most immediate and well-documented environmental impact of volatile anesthetics is their contribution to the greenhouse effect. These compounds are potent greenhouse gases (GHGs), capable of trapping heat in the atmosphere far more effectively than carbon dioxide (CO2).[5][6] The two key metrics for assessing this impact are the Global Warming Potential (GWP) and the atmospheric lifetime.

Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to CO2.

Atmospheric Lifetime: This is the average time a molecule of the compound remains in the atmosphere before being broken down by natural processes.

CompoundChemical Name100-Year GWPAtmospheric Lifetime (Years)
Isoflurane This compound510[7]3.2 - 3.6[4][8]
Sevoflurane Fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether130[7]1.1 - 1.4[4][9]
Desflurane 2-(Difluoromethoxy)-1,1,1,2-tetrafluoroethane2540[5][6]14[4][8][9]
Propofol 2,6-diisopropylphenolNegligibleNot applicable (non-volatile)

Analysis: As the data clearly indicates, Desflurane has a disproportionately high GWP compared to Isoflurane and Sevoflurane, making it the most environmentally detrimental from a climate change perspective.[5][6][10] Isoflurane has a moderate GWP, while Sevoflurane presents the lowest GWP among the common volatile anesthetics.[7] Propofol, being an intravenous agent, does not contribute directly to greenhouse gas emissions.

The causality behind these differences lies in the molecular structure of each compound and its ability to absorb and re-emit infrared radiation, as well as its atmospheric reactivity. The longer atmospheric lifetime of Desflurane allows it to trap heat for a more extended period, amplifying its overall climate impact.[4][8][9]

Aquatic and Terrestrial Impact: Beyond the Atmosphere

While the atmospheric impact of inhaled anesthetics is a primary concern, their potential effects on aquatic and terrestrial ecosystems also demand scrutiny. This involves assessing their aquatic toxicity, biodegradability, and mobility in soil.

Aquatic Toxicity

Aquatic toxicity is typically evaluated by determining the concentration of a substance that is lethal to 50% of a test population of aquatic organisms (LC50) or that causes a non-lethal adverse effect in 50% of the population (EC50).

CompoundTest OrganismEndpointResultReference
Isoflurane Daphnia magna (Water Flea)EC50 (Immobilisation)1.156 mM[11]
Sevoflurane Daphnia magna (Water Flea)EC50 (Immobilisation, 48h)48 mg/L[12]
Pseudokirchneriella subcapitata (Green Alga)IC50 (Growth Inhibition, 72h)> 100 mg/L[12]
Fathead MinnowLC50 (96h)43 mg/L[12]
Desflurane --No specific data found-
Propofol Daphnia magna (Water Flea)EC50 (48h)6.2 - 9 mg/L[6]

Analysis: Limited direct comparative data exists for the aquatic toxicity of all three inhaled anesthetics under the same conditions. However, available data for Sevoflurane indicates it is harmful to aquatic life.[12] An EC50 value for Isoflurane's effect on Daphnia magna has been reported, though in molar concentration.[11] Propofol demonstrates a higher aquatic toxicity compared to the available data for Sevoflurane.[6][12] The lack of specific aquatic toxicity data for Desflurane is a significant knowledge gap.

Biodegradability

Biodegradability refers to the ability of a substance to be broken down by microorganisms. "Ready biodegradability" is a stringent criterion indicating that a substance will be rapidly and completely broken down in the environment.

  • Propofol: Studies have shown that Propofol is not readily biodegradable.[4]

Bioaccumulation and Soil Mobility

Bioaccumulation: This is the process by which a substance builds up in an organism. It is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

  • Isoflurane: An estimated BCF of 11 suggests a low potential for bioconcentration in aquatic organisms.[13]

  • Sevoflurane: An estimated BCF of 7 also suggests a low potential for bioconcentration.[14]

  • Desflurane: No specific BCF data was found.

  • Propofol: Propofol has a potential to accumulate in organisms due to its fat solubility.[4]

Soil Mobility: The tendency of a chemical to move through soil is estimated by its soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates that the substance is more likely to bind to soil particles and is less mobile.

  • Propofol: Propofol has some soil mobility, indicating a potential for it to leach into groundwater.

Experimental Protocols for Environmental Impact Assessment

To ensure the trustworthiness and comparability of environmental impact data, standardized testing methodologies are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Visualizing the Assessment Workflow

Caption: Workflow for assessing the environmental impact of a chemical substance.

Detailed Experimental Methodologies

Objective: To determine the acute lethal toxicity of a substance to fish.

Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.[15][16]

Step-by-Step Protocol:

  • Test Organisms: Select a suitable fish species (e.g., Zebrafish, Rainbow Trout).

  • Test Conditions: Maintain a constant temperature and a 12-16 hour photoperiod.[15]

  • Concentrations: Prepare a series of at least five concentrations of the test substance in a geometric series, plus a control group.[11]

  • Exposure: Introduce at least seven fish to each test concentration and the control.[11]

  • Observation: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.[15]

  • Data Analysis: Calculate the 96-hour LC50 value with confidence limits using appropriate statistical methods.[16]

Objective: To screen chemicals for ready biodegradability in an aerobic aqueous medium.

Principle: A solution or suspension of the test substance is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions for 28 days. Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen uptake.[17][18]

Step-by-Step Protocol (CO2 Evolution Test - Modified Sturm Test):

  • Test Setup: Use flasks containing a mineral medium and the test substance. A parallel set of flasks with only the inoculum serves as a blank, and another with a reference compound (e.g., sodium benzoate) validates the test procedure.[17]

  • Inoculation: Inoculate the flasks with a small volume of activated sludge.

  • Incubation: Incubate the flasks in the dark at a constant temperature for 28 days, while sparging with CO2-free air.

  • CO2 Measurement: Trap the evolved CO2 in a barium hydroxide or sodium hydroxide solution and quantify it by titration.

  • Data Analysis: Calculate the percentage of biodegradation based on the amount of CO2 produced relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches 60% of the theoretical CO2 production within a 10-day window during the 28-day test.[17][19][20]

Objective: To determine the potential for a substance to accumulate in fish.

Principle: The test consists of two phases: an uptake phase where fish are exposed to the test substance at a constant concentration, and a depuration phase where they are transferred to a clean environment. The concentration of the substance in the fish is measured over time to calculate the bioconcentration factor (BCF).[21][22]

Step-by-Step Protocol:

  • Test System: Use a flow-through system to maintain a constant concentration of the test substance in the water.

  • Uptake Phase: Expose a group of fish to the test substance. At predetermined intervals, sample a subset of fish and the water to measure the concentration of the substance.

  • Depuration Phase: After the uptake phase, transfer the remaining fish to a clean water system.

  • Depuration Sampling: Continue to sample fish at regular intervals to measure the rate at which the substance is eliminated.

  • Data Analysis: Calculate the uptake and depuration rate constants. The BCF is the ratio of the uptake rate constant to the depuration rate constant.

Conclusion and Recommendations

The environmental impact of this compound (Isoflurane) and its alternatives is a multifaceted issue that extends beyond their immediate clinical application.

  • Atmospheric Impact: Desflurane is by far the most potent greenhouse gas among the commonly used volatile anesthetics and its use should be minimized or avoided where clinically appropriate alternatives exist. Sevoflurane has the most favorable atmospheric profile of the inhaled agents.

  • Aquatic and Terrestrial Impact: Propofol, while having a negligible atmospheric impact, poses a greater risk to aquatic ecosystems due to its toxicity and lack of ready biodegradability. The environmental fate of the inhaled anesthetics in soil and water is less well-characterized, but their persistence is a concern.

  • Decision Making: The choice of anesthetic or chemical agent in a research or drug development context should involve a holistic assessment of its environmental impact. This guide provides a framework for such an assessment. Where possible, the use of agents with lower GWP and a more favorable aquatic toxicity profile is recommended. Furthermore, proper waste disposal of all chemical agents is crucial to mitigate their environmental release.

Further research is needed to fill the existing data gaps, particularly concerning the aquatic toxicity of Desflurane and the soil mobility of all three inhaled anesthetics. By employing standardized testing protocols and considering the full life cycle of these compounds, the scientific community can move towards more sustainable practices in drug development and beyond.

References

  • OECD Guideline for the Testing of Chemicals, No. 203 (1992). Fish, Acute Toxicity Test. [Link]

  • A Model to Test the Potency of Inhalation Anaesthetics. PubMed. [Link]

  • OECD Guideline for the Testing of Chemicals, No. 301 (1992). Ready Biodegradability. [Link]

  • OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Eurofins. [Link]

  • OECD Guideline for the Testing of Chemicals, No. 305 (2012). Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]

  • Sevoflurane | C7H4F8O - PubChem. National Center for Biotechnology Information. [Link]

  • Test No. 301: Ready Biodegradability. Tox Lab. [Link]

  • Fish – Acute Toxicity Test. Fera Science Ltd. [Link]

  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Ibacon. [Link]

  • Test No. 203: Fish, Acute Toxicity Test. Tox Lab. [Link]

  • Environmental Impact of Desflurane - OpenAnesthesia. [Link]

  • Global Warming—Blame Anesthesia?. Anesthesia Patient Safety Foundation. [Link]

  • Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe. [Link]

  • (PDF) Propofol Wastage in Anesthesia. ResearchGate. [Link]

  • OECD 301/310: Ready Biodegradability Tests | ibacon GmbH. [Link]

  • Isoflurane | C3H2ClF5O - PubChem. National Center for Biotechnology Information. [Link]

  • Types of OECD 301 Biodegradation Tests. Aropha. [Link]

  • Environmental impact of desflurane | NSW Health. [Link]

  • 9 mgA/48h LC50 (daphnia pulex): 1.4 - 15 mg/lMh Notes (cont.) 4. [Link]

  • The Movement Away from Desflurane. Iowa Anesthesia Services. [Link]

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  • Daphnia magna EC50 48h - ENVIRONMENTAL. [Link]

  • Acute Sensitivity Comparison among Daphnia magna Straus, 1820 Daphnia pulex Leydig, 1860 and Simocephalus vetulus Müller, 1776,. [Link]

  • Estimating the Organic Carbon Partition Coefficient and Its Variability for Hydrophobic Chemicals. [Link]

  • Rethinking Desflurane. California Society of Anesthesiologists. [Link]

  • effect concentration ec50: Topics by Science.gov. [Link]

  • Evaluation of distribution coefficients (KOC and Kd) for per- and polyfluoroalkyl substances. Diva-portal.org. [Link]

  • EC 50 /LC 50 values of Daphnia magna lethality and immobilization test... ResearchGate. [Link]

  • Acute and Transgenerational Effects of Non-Steroidal Anti-Inflammatory Drugs on Daphnia magna. MDPI. [Link]

  • Estimation of the soil-water partition coefficient normalized to organic carbon for ionizable organic chemicals. DTU Research Database. [Link]

  • Isoflurane. Publisso. [Link]

  • Derivation of algal acute to chronic ratios for use in chemical toxicity extrapolations. PMC. [Link]

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  • (PDF) Partition Constants and Adsorption/Desorption Hysteresis for Volatile Organic Compounds on Soil from a Louisiana Superfund Site. ResearchGate. [Link]

  • Acute toxicity of 50 metals to Daphnia magna. PubMed. [Link]

  • Effective concentration (EC50) of sevoflurane for intraocular pressure measurement in anaesthetised children with glaucoma: A dose-finding study. PMC. [Link]

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  • To be entered by JRC QMRF Title: Algae (EC50) Classification Toxicity Model (ProtoQSAR/Combase). VEGA HUB. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2,2,2-Trifluoroethyldifluoromethyl Ether (HFE-347)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

2,2,2-Trifluoroethyldifluoromethyl Ether (commonly known as HFE-347 ; CAS 406-78-0 ) is a fluorinated solvent often used as a "green" replacement for hydrochlorofluorocarbons (HCFCs). While it has zero Ozone Depletion Potential (ODP), it is a halogenated waste and must be managed with strict adherence to chemical segregation protocols.

CRITICAL PROHIBITIONS:

  • DO NOT dispose of down laboratory drains (Strict prohibition against sewer discharge).

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible; this increases disposal costs and complicates incineration.

  • DO NOT expose to open flames or high-temperature surfaces (>150°C), despite its "non-flammable" rating. Thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

Part 1: Chemical Profile & Hazard Identification[1]

To properly dispose of HFE-347, one must understand its physical stability and its behavior under thermal stress. Unlike standard organic solvents, its primary hazard is not flammability, but rather its decomposition products.

Table 1: Physicochemical Properties Relevant to Disposal
PropertyValueOperational Implication
CAS Number 406-78-0Use this for waste manifesting.
Synonyms HFE-347; 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl etherCommon trade names include Novec™ 7100 equivalents.[1][2]
Boiling Point ~56°C (133°F)Highly volatile; keep waste containers tightly capped to prevent fugitive emissions.
Flash Point NoneClassified as non-flammable, but supports combustion at extreme temperatures.
Density ~1.48 g/mLSignificantly heavier than water; sinks in aqueous mixtures.
Solubility Negligible in waterForms a separate phase; do not attempt aqueous dilution.
The Thermal Decomposition Hazard

While HFE-347 is stable at room temperature, the carbon-fluorine bond requires high energy to break. If this solvent is subjected to incorrect disposal methods (e.g., low-temperature incineration or open burning), it decomposes into highly toxic gases.

Mechanism of Danger:



Note: Carbonyl fluoride hydrolyzes rapidly in moist air to form additional HF.

Part 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated solvents.

Waste Segregation (The "Halogen Rule")

The most common error in laboratory waste management is mixing fluorinated ethers with standard organic solvents.

  • Protocol: Dedicate a specific waste stream for "Halogenated Solvents."

  • Why: Incinerators require flue gas scrubbing (alkaline scrubbers) to neutralize the HF generated during the destruction of halogenated waste. Non-halogenated waste streams often bypass these scrubbers. Sending HFE-347 to a non-halogenated line risks damaging the facility and releasing toxic emissions [1].

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass.

  • Compatibility: HFE-347 is compatible with most standard lab plastics. Avoid metal containers if the waste is potentially acidic or wet, as HF generation could corrode the metal.

  • Venting: Use a vented cap if there is any risk of over-pressurization, though standard screw caps are usually sufficient for pure solvent waste.

Labeling Requirements

Label the container immediately upon the first addition of waste.[3]

  • Primary Identifier: "HAZARDOUS WASTE - HALOGENATED SOLVENT"

  • Constituents: Explicitly list "this compound" or "HFE-347".[2]

  • Hazard Warnings: "Toxic Decomposition Products," "Volatile."

Workflow Visualization

The following diagram outlines the logical flow from bench to destruction.

DisposalWorkflow Start Waste Generation (HFE-347) Segregation Segregation Check: Is it mixed with other chemicals? Start->Segregation Mix_Halo Mixture contains Halogens/Acids? Segregation->Mix_Halo Yes (Mixed) Stream_Halo Stream A: Halogenated Solvent Waste (Requires Scrubbed Incineration) Segregation->Stream_Halo No (Pure) Mix_Halo->Stream_Halo Yes Stream_Gen Stream B: General Organic Waste (PROHIBITED for HFE-347) Mix_Halo->Stream_Gen No (Error Check) Container Container: HDPE or Glass (Label: Halogenated) Stream_Halo->Container Stream_Gen->Stream_Halo Re-route (HFE-347 is Halogenated) Storage Satellite Accumulation Area (Keep Tightly Closed) Container->Storage Vendor Licensed Waste Vendor (RCRA Transport) Storage->Vendor Destruction High-Temp Incineration (>1000°C) + Acid Scrubbers Vendor->Destruction

Figure 1: Decision matrix for the segregation and disposal of fluorinated ether waste. Note the critical re-routing of any stream containing HFE-347 back to the Halogenated line.

Part 3: Professional Destruction & Environmental Impact

As a researcher, your responsibility ends at the pickup, but understanding the downstream process validates your segregation efforts.

The Incineration Requirement

HFE-347 must be destroyed in a Rotary Kiln Incinerator or similar high-temperature thermal oxidizer permitted to burn hazardous waste (RCRA Part B permit in the US).

  • Temperature: Combustion must occur above 1,000°C to ensure complete bond scission of the trifluoroethyl group [2].

  • Scrubbing: The facility must employ wet caustic scrubbers. The fluorine atoms convert to HF gas, which is then neutralized by sodium hydroxide (NaOH) sprays:

    
    
    
  • Why not Fuel Blending? Many non-halogenated solvents are used for "fuel blending" (burned for energy recovery in cement kilns). HFE-347 has a low heat of combustion and generates corrosive byproducts, making it generally unsuitable for standard fuel blending programs unless specifically authorized [3].

Part 4: Emergency Procedures (Spill & Exposure)

In the event of a spill during waste transfer:

  • Evacuate & Ventilate: HFE-347 is highly volatile. While low in toxicity (LC50 is high), it can displace oxygen in confined spaces (e.g., waste storage closets), leading to asphyxiation or dizziness [4].

  • Absorb: Use universal sorbent pads or vermiculite.

    • Self-Validating Step: Do not use standard clay kitty litter if the waste is mixed with acids, as it may react. Use synthetic pads.

  • Decontamination: Wash the area with soapy water.[4] Do not use bleach or strong oxidizers, as they offer no benefit and may introduce new hazards.

References

  • Unistar Chemical. (2025).[5] HFE-347 Safety Data Sheet. Retrieved from

  • EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals - Halogenated Solvents. Retrieved from

  • Halocarbon Products Corp. (n.d.). SDS for Fluorinated Ethers. Retrieved from

  • ChemicalBook. (2026).[6] 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether MSDS. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.